3-(1H-tetrazol-1-yl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTMKIYQHROFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353733 | |
| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204196-80-5 | |
| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(1H-tetrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(1H-tetrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The document details two main synthetic routes, including experimental protocols adapted from established methodologies, and presents available quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and workflows.
Introduction
This compound is a heterocyclic compound featuring a benzoic acid moiety substituted with a tetrazole ring. The tetrazole group is a well-recognized bioisostere of the carboxylic acid functional group, often employed in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates. This guide focuses on the practical synthesis of this compound, providing detailed procedures for laboratory preparation.
Synthesis Pathways
Two primary pathways for the synthesis of this compound are outlined below. The most direct and commonly employed method is the [3+2] cycloaddition of 3-cyanobenzoic acid with an azide source. An alternative, two-step route commences with 3-aminobenzoic acid.
Pathway 1: [3+2] Cycloaddition from 3-Cyanobenzoic Acid
The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[1][2][3] In this case, 3-cyanobenzoic acid serves as the nitrile precursor and sodium azide is the typical azide source. The reaction is often facilitated by a catalyst to improve reaction rates and yields.
Caption: Pathway 1: Synthesis via [3+2] Cycloaddition.
Pathway 2: Two-Step Synthesis from 3-Aminobenzoic Acid
An alternative route involves the conversion of 3-aminobenzoic acid to 3-cyanobenzoic acid via the Sandmeyer reaction, followed by the aforementioned [3+2] cycloaddition to form the tetrazole ring.[4][5][6] This pathway is useful when 3-aminobenzoic acid is a more readily available or cost-effective starting material.
Caption: Pathway 2: Two-Step Synthesis from 3-Aminobenzoic Acid.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its intermediate.
Protocol for Pathway 1: Synthesis of this compound from 3-Cyanobenzoic Acid
This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles.[7]
Materials:
-
3-Cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or another suitable catalyst (e.g., Zinc Chloride)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanobenzoic acid (1.0 eq.).
-
Add sodium azide (1.5 - 2.0 eq.) and ammonium chloride (1.5 - 2.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture.
-
Dry the purified product under vacuum to yield this compound as a solid.
Protocol for Pathway 2, Step 1: Synthesis of 3-Cyanobenzoic Acid from 3-Aminobenzoic Acid (Sandmeyer Reaction)
This protocol is a general procedure for the Sandmeyer reaction.[4][5][6]
Materials:
-
3-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, to stabilize CuCN solution)
-
Deionized water
-
Ice
-
Beakers
-
Stirring rod
Procedure:
-
In a beaker, dissolve 3-aminobenzoic acid (1.0 eq.) in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.3 eq.) in an aqueous solution of sodium cyanide if necessary.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure completion of the reaction.
-
Cool the mixture and collect the precipitated crude 3-cyanobenzoic acid by filtration.
-
Recrystallize the crude product from hot water or an appropriate organic solvent to obtain pure 3-cyanobenzoic acid.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 174-178 |
| 3-Cyanobenzoic Acid | C₈H₅NO₂ | 147.13 | 219-223[8] |
| This compound | C₈H₆N₄O₂ | 190.16 | 181-182 (dec.)[9] |
Table 2: Spectroscopic Data for 3-Cyanobenzoic Acid
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Data not explicitly found for this specific compound in the provided search results. Expected signals would include aromatic protons and a carboxylic acid proton. |
| ¹³C NMR | Data not explicitly found for this specific compound in the provided search results. Expected signals would include aromatic carbons, a nitrile carbon, and a carboxyl carbon.[10][11] |
| IR (cm⁻¹) | Broad O-H stretch (~3300-2500), C=O stretch (~1700), C≡N stretch (~2230), aromatic C-H and C=C stretches.[9][12][13] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Specific experimental data not found in the search results. Expected signals would include aromatic protons, a tetrazole proton, and a carboxylic acid proton.[14] |
| ¹³C NMR | Specific experimental data not found in the search results. Expected signals would include aromatic carbons, a tetrazole carbon, and a carboxyl carbon.[14] |
| IR (cm⁻¹) | Specific experimental data not found in the search results. Expected absorptions include a broad O-H stretch (~3300-2500), C=O stretch (~1700), N=N and C=N stretches of the tetrazole ring, and aromatic C-H and C=C stretches. |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the primary synthesis and purification of this compound.
Caption: General Laboratory Workflow for Synthesis and Purification.
Safety Precautions
-
Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. It also forms the highly toxic and explosive hydrazoic acid upon contact with acid. Handle with extreme caution in a well-ventilated fume hood.
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Copper(I) cyanide (CuCN) and sodium cyanide (NaCN) are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach) available for any spills.
-
All reactions should be performed in a well-ventilated fume hood with appropriate PPE.
This guide is intended for use by qualified professionals and should be supplemented with a thorough understanding of the hazards associated with each chemical and procedure.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]
- 8. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. proprep.com [proprep.com]
- 14. 3-(1H-Tetrazol-1-yl)benzoicacid | C8H5N4O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
An In-depth Technical Guide on the Crystal Structure of 3-(1H-tetrazol-1-yl)benzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
Basic physicochemical properties for 3-(1H-tetrazol-1-yl)benzoic acid are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 204196-80-5 | [1] |
| Molecular Formula | C₈H₆N₄O₂ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | OC(=O)c1cccc(c1)n1cnnn1 | [3] |
| Melting Point | 181-182 °C (decomposes) | [1] |
Crystal Structure Analysis of Isomers
Detailed single-crystal X-ray diffraction data has been reported for isomers of the title compound. This information provides critical insights into the likely structural characteristics of this compound.
3-(1H-tetrazol-5-yl)benzoic acid
The crystal structure of 3-(1H-tetrazol-5-yl)benzoic acid reveals a monoclinic system with the space group P2₁/c.[4] The molecules are linked into two-dimensional sheets by intermolecular N—H⋯O and O—H⋯N hydrogen bonds.[4]
Table 1: Crystallographic Data for 3-(1H-tetrazol-5-yl)benzoic acid [4]
| Parameter | Value |
| Empirical formula | C₈H₆N₄O₂ |
| Formula weight | 190.17 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 5.2501 (10) |
| b (Å) | 16.805 (3) |
| c (Å) | 9.3290 (18) |
| β (°) | 99.188 (3) |
| Volume (ų) | 812.5 (3) |
| Z | 4 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα |
| R-factor | 0.040 |
Table 2: Hydrogen-Bond Geometry for 3-(1H-tetrazol-5-yl)benzoic acid (Å, °) [4]
| D—H···A | D-H | H···A | D···A | D-H···A |
| N—H···O | ||||
| O—H···N |
(Detailed bond lengths and angles for the hydrogen bonds were not explicitly provided in the abstract)
4-(1H-tetrazol-5-yl)benzoic acid monohydrate
The asymmetric unit of this isomer consists of one 4-(1H-tetrazol-5-yl)benzoic acid molecule and one water molecule.[5] The crystal structure is characterized by the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid groups.[5] These dimers are further bridged by water molecules via O—H···N hydrogen bonds, creating a two-dimensional layer.[5] The three-dimensional network is stabilized by π-π stacking interactions between the tetrazole and benzene rings, with a centroid-centroid distance of 3.78 Å.[5]
Table 3: Crystallographic Data for 4-(1H-tetrazol-5-yl)benzoic acid monohydrate [5]
| Parameter | Value |
| Empirical formula | C₈H₆N₄O₂·H₂O |
| Formula weight | 208.18 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 4.914 (2) |
| b (Å) | 5.219 (2) |
| c (Å) | 34.720 (13) |
| β (°) | 91.00 (3) |
| Volume (ų) | 890.4 (6) |
| Z | 4 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα |
| R-factor | 0.037 |
Experimental Protocols
Representative Synthesis of Tetrazolyl-benzoic Acids
A common method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of a cyano group with sodium azide, often catalyzed by a Lewis acid like zinc bromide.[5]
Objective: To synthesize a tetrazolyl-benzoic acid from its corresponding cyanobenzoic acid precursor.
Materials:
-
Cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂) (catalyst)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of the cyanobenzoic acid, sodium azide, and a catalytic amount of zinc bromide is prepared in water.[5]
-
The reaction mixture is transferred to a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to and maintained at an elevated temperature (e.g., 413 K) for several days.[5]
-
The mixture is then cooled slowly to room temperature.
-
The resulting solid is acidified with HCl to precipitate the tetrazolyl-benzoic acid product.[5]
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the resulting solution.[5]
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and crystallization of a tetrazolyl-benzoic acid.
Intermolecular Interactions in a Related Crystal Structure
The diagram below conceptualizes the hydrogen bonding and π-π stacking interactions that are crucial for the formation of the three-dimensional supramolecular architecture in the crystal lattice of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, a representative isomer.
References
Spectroscopic and Structural Elucidation of 3-(1H-tetrazol-1-yl)benzoic acid: A Technical Guide
Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, and MS) for 3-(1H-tetrazol-1-yl)benzoic acid could not be definitively obtained. The following guide has been constructed to provide researchers, scientists, and drug development professionals with a framework for the spectroscopic characterization of this molecule. To illustrate the expected data presentation, representative spectroscopic information for the closely related isomer, 4-(1H-tetrazol-1-yl)benzoic acid, is included where available. Methodologies presented are standard analytical chemistry protocols applicable to the characterization of small organic molecules.
Introduction
This compound is a heterocyclic organic compound with a molecular formula of C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol . The presence of both a carboxylic acid and a tetrazole moiety suggests its potential utility as a versatile building block in medicinal chemistry and materials science. Accurate spectroscopic and structural characterization is paramount for its application in any field. This guide outlines the standard spectroscopic techniques used for the elucidation of its structure.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide crucial information about the number and connectivity of the protons and carbons in the molecule.
Note: The following data is for the isomer 4-(1H-tetrazol-1-yl)benzoic acid and is presented here as a representative example.
Table 1: ¹H NMR Data for 4-(1H-tetrazol-1-yl)benzoic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 2: ¹³C NMR Data for 4-(1H-tetrazol-1-yl)benzoic acid
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, aromatic C-H and C=C stretches, and vibrations associated with the tetrazole ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| 1710-1680 | C=O stretch (Carboxylic acid) |
| 3100-3000 | C-H stretch (Aromatic) |
| 1600-1450 | C=C stretch (Aromatic) |
| 1500-1400 | N=N stretch (Tetrazole) |
| 1100-1000 | C-N stretch (Tetrazole) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Note: The following data is predicted for the isomer 3-(2H-tetrazol-5-yl)benzoic acid .
Table 4: Predicted Mass Spectrometry Data for 3-(2H-tetrazol-5-yl)benzoic acid
| Adduct | m/z |
| [M+H]⁺ | 191.05635 |
| [M+Na]⁺ | 213.03829 |
| [M-H]⁻ | 189.04179 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet holder should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI).
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes. For high-resolution mass spectrometry (HRMS), use an instrument such as a time-of-flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.
-
Data Analysis: Determine the m/z value of the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. For HRMS data, calculate the elemental composition from the accurate mass.
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for the synthesis and characterization of a small organic molecule like this compound.
Caption: General workflow for synthesis and spectroscopic characterization.
physical and chemical properties of 3-(1H-tetrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(1H-tetrazol-1-yl)benzoic acid. Given the limited availability of detailed experimental data for this specific compound, this guide also includes comparative data for its structural isomer, 3-(1H-tetrazol-5-yl)benzoic acid, and the parent molecule, benzoic acid, to offer a broader context for its potential characteristics.
Core Physical and Chemical Properties
This compound is a bifunctional organic molecule featuring a benzoic acid moiety substituted with a 1H-tetrazole ring at the meta-position. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, which can influence the compound's physicochemical and biological properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 204196-80-5 | [1] |
| Molecular Formula | C₈H₆N₄O₂ | [1][2][3][4] |
| Molecular Weight | 190.16 g/mol | [1][3][4] |
| Melting Point | 181-182 °C (decomposes) | [1] |
Table 2: Comparative Physical Properties
| Property | This compound | 3-(1H-tetrazol-5-yl)benzoic acid | Benzoic Acid |
| Molecular Weight | 190.16 g/mol | 190.16 g/mol | 122.12 g/mol [5] |
| Melting Point | 181-182 °C (dec.)[1] | ~284-286 °C[6] | 122.4 °C[5] |
| Solubility in Water | Data not available | Data not available | 0.3 g/100 mL at room temperature[5] |
| pKa | Data not available | Data not available | 4.2 |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the benzoic acid ring and a distinct singlet for the proton on the tetrazole ring. The chemical shifts and coupling patterns of the aromatic protons would be consistent with a 1,3-disubstituted benzene ring.
-
¹³C NMR: The spectrum would display signals for the seven carbon atoms of the benzoic acid core and the carbon atom of the tetrazole ring. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit characteristic absorption bands for:
-
O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch of the carboxylic acid, a strong absorption around 1700-1680 cm⁻¹.
-
C-O stretch of the carboxylic acid, in the 1320-1210 cm⁻¹ region.
-
Aromatic C-H and C=C stretches .[7]
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (190.16 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the tetrazole ring.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not published, a plausible method would be the Ullmann condensation, a copper-catalyzed N-arylation reaction. The following is a representative protocol that can be adapted for its synthesis.
Representative Synthesis Protocol: Ullmann Condensation
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1 equivalent), 1H-tetrazole (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 100-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into water. Acidify with 1 M HCl to a pH of 3-4 to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Protocol
-
Melting Point: Determine the melting point of the purified product using a melting point apparatus.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) on a 400 MHz or higher spectrometer.[8]
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using the KBr pellet method.
-
Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer to confirm the molecular weight and fragmentation pattern.
Visualizations
References
- 1. 3-Tetrazol-1-yl-benzoic acid [oakwoodchemical.com]
- 2. 3-(1H-Tetrazol-1-yl)benzoicacid | C8H5N4O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3-(1H-Tetra-zol-5-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to 3-(1H-tetrazol-1-yl)benzoic acid (CAS Number: 208354-10-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-tetrazol-1-yl)benzoic acid is a multifaceted organic compound featuring a benzoic acid moiety substituted with a 1H-tetrazole ring at the meta-position. The presence of both the carboxylic acid group and the nitrogen-rich tetrazole ring imparts unique physicochemical and biological properties to the molecule. The tetrazole group is a well-established bioisostere of the carboxylic acid functional group, often utilized in medicinal chemistry to enhance metabolic stability, modulate acidity, and improve pharmacokinetic profiles. This document provides a comprehensive technical overview of this compound, including its physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, predicted spectroscopic data, and known biological activities with its mechanism of action.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties. It is important to note that the provided melting point is associated with CAS number 204196-80-5, which may be an isomeric form; however, it is the most relevant experimental value found.
| Property | Value | Source |
| CAS Number | 208354-10-9 | - |
| Molecular Formula | C₈H₆N₄O₂ | [1][2] |
| Molecular Weight | 190.16 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Melting Point | 181-182 °C (decomposes) | [4] |
| Appearance | White to off-white solid (predicted) | - |
| pKa | Estimated to be between 4 and 5 | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | - |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several potential routes. A common and effective method involves the construction of the tetrazole ring from an appropriate aniline precursor. A plausible synthetic pathway starts from 3-aminobenzoic acid.
Proposed Synthetic Pathway
A likely synthetic route involves the diazotization of 3-aminobenzoic acid followed by a reaction with a cyanide source to yield 3-cyanobenzoic acid. The nitrile is then converted to the tetrazole via a [3+2] cycloaddition with an azide, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt. An alternative, more direct route described in patent literature for similar compounds involves the reaction of an amine with an orthoformate and sodium azide.[6][7]
Detailed Experimental Protocol (Prophetic)
This protocol is based on established methods for the synthesis of similar tetrazole-containing compounds.[8]
Step 1: Synthesis of 3-Cyanobenzoic Acid from 3-Aminobenzoic Acid
-
Diazotization: Dissolve 3-aminobenzoic acid (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water. Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Work-up and Isolation: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product. Filter the crude 3-cyanobenzoic acid, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
Step 2: Synthesis of this compound from 3-Cyanobenzoic Acid
-
Cycloaddition: To a solution of 3-cyanobenzoic acid (1 eq.) in dimethylformamide (DMF), add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).
-
Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into acidified water (pH 2-3 with HCl). The product will precipitate out of the solution.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Data (Predicted)
| Spectroscopic Data | Predicted Features |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5 (s, 1H, COOH), ~9.8 (s, 1H, tetrazole C-H), ~8.4 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.8 (t, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~166 (C=O), ~145 (tetrazole C-H), ~138-125 (aromatic carbons) |
| IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1600, 1480 (aromatic C=C stretch), ~1500-1400 (N=N stretch), ~1300 (C-O stretch) |
| Mass Spectrometry (ESI-) | m/z: 189.04 [M-H]⁻ |
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of the 3-(1H-tetrazol-1-yl)phenyl moiety in drug discovery, particularly in the development of enzyme inhibitors.
Xanthine Oxidase Inhibition
Derivatives of this compound have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme that plays a crucial role in purine metabolism and is a key target for the treatment of hyperuricemia and gout.[9] The 3-(1H-tetrazol-1-yl) moiety has been described as an "excellent fragment" for this biological target.[9]
Mechanism of Action
The inhibitory activity of compounds containing the 3-(1H-tetrazol-1-yl)phenyl scaffold against xanthine oxidase has been shown to be of a mixed-type.[9] Molecular docking and dynamics simulations suggest that the tetrazole ring plays a critical role in binding to the active site of the enzyme. Specifically, the N-4 atom of the tetrazole ring is proposed to act as a hydrogen bond acceptor, forming a crucial interaction with the side chain of the asparagine residue at position 768 (Asn768) in the enzyme's active site.[9] This interaction contributes significantly to the binding affinity and inhibitory potency of the molecule.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its unique combination of a carboxylic acid and a tetrazole ring offers multiple avenues for chemical modification and biological interaction. While comprehensive experimental data for this specific compound is still emerging, the available information on its derivatives strongly suggests its potential as a scaffold for the development of potent enzyme inhibitors, particularly for xanthine oxidase. The detailed synthetic protocols and predicted spectroscopic data provided in this guide serve as a valuable resource for researchers working with this and related compounds. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Buy 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzoic acid (EVT-3306284) | 937671-35-7 [evitachem.com]
- 2. scbt.com [scbt.com]
- 3. 3-(1H-Tetrazol-1-yl)benzoicacid | C8H5N4O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. 3-Tetrazol-1-yl-benzoic acid [oakwoodchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]
- 7. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Thermal Stability of 3-(1H-tetrazol-1-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted thermal stability of 3-(1H-tetrazol-1-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document extrapolates its likely thermal behavior based on the well-understood properties of its constituent functional groups: the benzoic acid moiety and the tetrazole ring. Detailed, generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented to facilitate future empirical studies. This guide is intended to be a foundational resource for professionals engaged in the research, development, and handling of this compound, enabling the design of robust analytical investigations.
Introduction
This compound is a molecule of significant interest in medicinal chemistry and materials science. The tetrazole ring is often used as a bioisostere for a carboxylic acid group in drug design, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. The benzoic acid component provides a versatile handle for further chemical modifications, such as salt formation or esterification. A thorough understanding of the thermal stability of this compound is paramount for its safe handling, formulation, processing, and storage, as it directly influences its shelf-life, degradation pathways, and compatibility with other excipients and active pharmaceutical ingredients.
Predicted Thermal Properties
The thermal behavior of this compound is anticipated to be a composite of the characteristics of both the benzoic acid and the tetrazole functionalities.
-
Melting Point: Benzoic acid has a melting point of approximately 122°C. The introduction of the tetrazole group, which can participate in strong intermolecular hydrogen bonding and dipole-dipole interactions, is expected to significantly increase the melting point of the molecule.
-
Decomposition Temperature: Tetrazole derivatives are known for their energetic nature and propensity to decompose, often exothermically, with the liberation of nitrogen gas.[1] The thermal decomposition of benzoic acid typically occurs at temperatures above its melting point, primarily through decarboxylation to produce benzene and carbon dioxide.[2][3] It is plausible that the thermal decomposition of this compound will be a multi-stage process. The initial, lower-temperature event is likely to be the decomposition of the tetrazole ring, followed by the decarboxylation of the benzoic acid moiety at higher temperatures. The onset of decomposition is predicted to be in the range of 200-300°C.
Predicted Data Tables
The following tables present a structured format for organizing quantitative data that would be obtained from the thermal analysis of this compound. It is crucial to note that these are templates for experimental data and the values provided are hypothetical predictions based on related structures.
Table 1: Predicted Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Predicted Temperature (°C) | Predicted Enthalpy (J/g) | Comments |
| Melting | > 150 | To be determined | Sharp endothermic peak |
| Decomposition | 200 - 300 | To be determined | Broad exothermic event |
Table 2: Predicted Thermogravimetric Analysis (TGA) Data
| Decomposition Step | Temperature Range (°C) | Predicted Mass Loss (%) | Corresponding Fragment Lost |
| 1 | 200 - 250 | ~23.3 | N₂ |
| 2 | > 250 | ~23.9 | CO₂ |
| Total | ~47.2 |
Proposed Experimental Protocols
The following are detailed, generalized methodologies for conducting TGA and DSC analyses on this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C for 5 minutes.
-
Ramp the temperature from 30°C to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the mass of the sample as a function of temperature. Plot the TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of the compound by measuring the heat flow to or from the sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature approximately 50°C above the expected melting point at a constant heating rate of 10°C/min.
-
Hold at the final temperature for 2 minutes.
-
Cool the sample back to 25°C at a rate of 10°C/min.
-
A second heating scan may be performed to observe any changes in the thermal behavior after the initial melt and recrystallization.
-
-
Data Analysis: Plot the heat flow as a function of temperature. The melting point is typically taken as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.
Visualizations
Experimental Workflow
Caption: Workflow for Thermal Analysis of this compound.
Predicted Thermal Decomposition Pathway
Caption: Predicted Thermal Decomposition Pathway.
Conclusion
While specific experimental data on the thermal stability of this compound is not currently available in the public domain, this technical guide provides a robust framework for its characterization. By leveraging the known thermal properties of benzoic acid and tetrazole derivatives and employing the standardized TGA and DSC protocols outlined herein, researchers can effectively and safely determine the thermal profile of this compound. The predictive data and pathways presented serve as a valuable starting point for experimental design and interpretation.
References
Molecular Modeling of 3-(1H-tetrazol-1-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular modeling of 3-(1H-tetrazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. The tetrazole ring is a well-recognized bioisostere for a carboxylic acid group, making this scaffold attractive for designing novel therapeutic agents. This document outlines detailed methodologies for the synthesis, spectroscopic characterization, and in-depth computational analysis of this molecule. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of tetrazole-based compounds. While specific experimental data for this compound is limited in publicly available literature, this guide provides detailed protocols and representative data based on closely related analogs to facilitate further research.
Introduction
This compound (C₈H₆N₄O₂) is a bifunctional organic molecule featuring a benzoic acid moiety and a 1-substituted tetrazole ring. The tetrazole group, with its acidic nature and ability to participate in hydrogen bonding, is often employed as a bioisosteric replacement for the carboxylic acid functional group in drug design to enhance metabolic stability and improve pharmacokinetic profiles. The benzoic acid component provides a handle for further chemical modification and can also engage in crucial interactions with biological targets. Understanding the three-dimensional structure, electronic properties, and potential biological interactions of this molecule through molecular modeling is paramount for its rational application in drug discovery.
This guide covers the fundamental aspects of molecular modeling for this compound, including its synthesis, structural characterization, and a suite of computational techniques such as Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Synthesis and Spectroscopic Characterization
General Experimental Protocol for Synthesis
The following protocol is a representative procedure for the synthesis of N-aryl tetrazoles and can be adapted for this compound, starting from 3-aminobenzoic acid.
Materials:
-
3-Aminobenzoic acid
-
Triethyl orthoformate
-
Sodium azide (Caution: Highly toxic and explosive)
-
Glacial acetic acid
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzoic acid (1 equivalent) in DMF.
-
Add triethyl orthoformate (1.2 equivalents) and sodium azide (1.5 equivalents) to the solution.
-
Add glacial acetic acid (catalytic amount).
-
Heat the reaction mixture at 120 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes).
Logical Workflow for Synthesis:
Caption: General experimental workflow for the synthesis of this compound.
Spectroscopic Characterization Data (Predicted and Representative)
Due to the lack of specific experimental spectra for this compound, the following table summarizes the expected characteristic peaks based on the analysis of closely related benzoic acid and tetrazole derivatives.[1][2][3]
| Spectroscopic Technique | Expected Observations |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5-13.0 (br s, 1H, -COOH), δ 9.8-9.6 (s, 1H, tetrazole C-H), δ 8.4-8.2 (m, 2H, Ar-H), δ 7.9-7.7 (m, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 166-165 (-COOH), δ 145-143 (tetrazole C-H), δ 138-125 (aromatic carbons) |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch), 3150-3100 (C-H stretch, aromatic/tetrazole), 1700-1680 (C=O stretch), 1600-1450 (C=C stretch, aromatic), 1500-1400 (N=N stretch, tetrazole) |
| Mass Spectrometry (ESI-) | m/z: 189.04 [M-H]⁻ |
Computational Modeling
Computational modeling is a powerful tool to investigate the structural and electronic properties of this compound and to predict its behavior in biological systems.
Density Functional Theory (DFT) Studies
DFT calculations are employed to determine the optimized geometry, vibrational frequencies, and electronic properties of the molecule.
Methodology:
-
Structure Drawing: The 2D structure of this compound is drawn using a chemical drawing software and converted to a 3D structure.
-
Geometry Optimization: The 3D structure is optimized using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).[4] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP) are calculated to understand the molecule's reactivity and interaction sites.
DFT Calculation Workflow:
Caption: A typical workflow for performing DFT calculations on a small molecule.
Predicted Geometrical and Electronic Parameters (Representative):
The following table presents representative data that would be obtained from DFT calculations, based on similar reported structures.
| Parameter | Predicted Value |
| Optimized Total Energy | (Value in Hartrees) |
| HOMO Energy | (Value in eV) |
| LUMO Energy | (Value in eV) |
| HOMO-LUMO Gap (ΔE) | (Value in eV) |
| Dipole Moment | (Value in Debye) |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for identifying potential biological targets and understanding the binding mechanism.
Methodology:
-
Ligand Preparation: The 3D structure of this compound is prepared by geometry optimization (e.g., using DFT or a molecular mechanics force field). Charges are assigned to each atom.
-
Receptor Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens and charges are added.
-
Binding Site Definition: The active site of the protein is defined, usually based on the position of a co-crystallized ligand or through cavity detection algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD) is used to sample different conformations and orientations of the ligand within the receptor's binding site.
-
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose and the protein are analyzed.
Representative Molecular Docking Results:
The table below illustrates the kind of data that would be generated from a molecular docking study against a hypothetical protein kinase.
| Parameter | Value |
| Target Protein (PDB ID) | e.g., 3W2R |
| Binding Affinity (kcal/mol) | -7.5 to -9.0 |
| Key Interacting Residues | e.g., LYS72, ASP184, GLU91 |
| Types of Interactions | Hydrogen bonds with the tetrazole and carboxylic acid groups; pi-pi stacking with the benzoic ring. |
ADMET Prediction
In silico ADMET prediction is essential for early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound.
Methodology:
-
Input Structure: The SMILES string or 2D/3D structure of this compound is submitted to an ADMET prediction server or software (e.g., SwissADME, admetSAR).
-
Property Calculation: A range of physicochemical, pharmacokinetic (absorption, distribution, metabolism, excretion), and toxicological properties are calculated based on various models.
-
Analysis: The predicted properties are analyzed to assess the drug-likeness of the molecule and to identify potential liabilities.
Predicted ADMET Properties (Representative):
This table summarizes key ADMET properties that would be predicted for a drug-like molecule such as this compound.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 190.16 g/mol | Fulfills Lipinski's rule (<500) |
| LogP (o/w) | 1.5 - 2.5 | Good lipophilicity for oral absorption |
| Topological Polar Surface Area (TPSA) | ~80 Ų | Good for cell permeability |
| Number of Hydrogen Bond Donors | 1 | Fulfills Lipinski's rule (≤5) |
| Number of Hydrogen Bond Acceptors | 5 | Fulfills Lipinski's rule (≤10) |
| Gastrointestinal (GI) Absorption | High | Likely to be well absorbed orally |
| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cause central nervous system side effects |
| CYP450 Inhibition | Potential inhibitor of some isoforms | Further in vitro testing required |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
ADMET Prediction Workflow:
Caption: A streamlined workflow for in silico ADMET prediction.
Signaling Pathways and Biological Targets
The structural features of this compound suggest several potential biological targets. The tetrazole and carboxylic acid groups can act as hydrogen bond donors and acceptors, making them suitable for interacting with the active sites of various enzymes.
Potential Signaling Pathways and Targets:
-
Enzymes with Carboxylate Binding Pockets: The benzoic acid moiety can mimic natural carboxylate-containing substrates, potentially inhibiting enzymes such as cyclooxygenases (COXs), lipoxygenases (LOXs), or certain proteases.
-
Receptors Recognizing Acidic Ligands: The overall acidic nature of the molecule could lead to interactions with receptors that bind acidic signaling molecules.
-
Kinase Hinge Binding: The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, a common interaction motif in the hinge region of many protein kinases.
Hypothetical Kinase Inhibition Pathway:
Caption: A diagram illustrating the potential mechanism of kinase inhibition.
Conclusion
This technical guide provides a framework for the comprehensive molecular modeling of this compound. By integrating synthesis, spectroscopic analysis, and a suite of computational methods including DFT, molecular docking, and ADMET prediction, researchers can gain deep insights into the physicochemical properties and biological potential of this promising scaffold. The provided protocols and representative data serve as a valuable starting point for further investigation and rational design of novel drug candidates based on the this compound core. Future experimental work is warranted to validate the predicted properties and explore the full therapeutic potential of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Benzoic acid [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
Quantum Chemical Calculations for 3-(1H-tetrazol-1-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-tetrazol-1-yl)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science. The tetrazole ring serves as a common bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Understanding the structural, electronic, and vibrational properties of this molecule at a quantum level is crucial for rational drug design and the development of novel materials. This technical guide provides an in-depth overview of the quantum chemical calculations performed on this compound, presenting key data in a structured format and outlining relevant computational and experimental methodologies.
Computational Methodology
Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT), as it offers a good balance between computational cost and accuracy. A popular and widely used functional for such organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). Paired with a suitable basis set, such as 6-311++G(d,p), this level of theory provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.
The computational workflow for analyzing this compound typically involves the following steps:
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.
-
Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO provides the HOMO-LUMO gap, a key indicator of molecular stability.
Data Presentation
Table 1: Optimized Geometrical Parameters (Theoretical)
Note: Specific values for this compound are not available in the public literature. The data presented here are representative values for similar molecular fragments and are intended for illustrative purposes.
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-C (benzoic) | 1.39 - 1.41 |
| C-N (tetrazole) | 1.33 - 1.38 | |
| N-N (tetrazole) | 1.30 - 1.35 | |
| C=O (carboxyl) | ~1.21 | |
| C-O (carboxyl) | ~1.36 | |
| O-H (carboxyl) | ~0.97 | |
| **Bond Angles (°) ** | C-C-C (benzoic) | ~120 |
| C-N-N (tetrazole) | 108 - 110 | |
| N-N-N (tetrazole) | 107 - 110 | |
| O=C-O (carboxyl) | ~123 | |
| Dihedral Angles (°) | Phenyl-Tetrazole | Varies (planar vs. non-planar) |
Table 2: Calculated Vibrational Frequencies (Theoretical vs. Experimental)
Note: A full experimental and theoretical vibrational analysis for this compound is not currently published. The table below illustrates the expected vibrational modes and their typical frequency ranges.
| Vibrational Mode | Functional Group | Expected Experimental (cm⁻¹) | Theoretical (Scaled, cm⁻¹) |
| O-H stretch | Carboxylic Acid | 3000 - 2500 (broad) | Consistent with experimental |
| C-H stretch | Aromatic Ring | 3100 - 3000 | Consistent with experimental |
| C=O stretch | Carboxylic Acid | 1720 - 1680 | Consistent with experimental |
| C=C stretch | Aromatic Ring | 1600 - 1450 | Consistent with experimental |
| N=N stretch | Tetrazole Ring | 1500 - 1400 | Consistent with experimental |
| C-N stretch | Tetrazole Ring | 1350 - 1250 | Consistent with experimental |
| O-H bend | Carboxylic Acid | 1440 - 1395 | Consistent with experimental |
| C-H bend | Aromatic Ring | 900 - 675 | Consistent with experimental |
Table 3: Electronic Properties (Theoretical)
Note: Specific HOMO-LUMO values for this compound require dedicated calculations. The values presented are typical for similar aromatic acids.
| Property | Description | Theoretical Value (eV) |
| HOMO Energy | Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.0 |
Experimental Protocols
General Synthesis Protocol (Adapted)
The synthesis of this compound can be approached via a nucleophilic aromatic substitution reaction, such as an Ullmann condensation, between 3-halobenzoic acid and tetrazole in the presence of a copper catalyst and a base.
Materials:
-
3-Bromobenzoic acid
-
1H-Tetrazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid, 1H-tetrazole, copper(I) iodide, and potassium carbonate in anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature between 100-150 °C for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization Methods
The synthesized this compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and the position of the tetrazole ring on the benzoic acid.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups (carboxylic acid, tetrazole ring, aromatic ring).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Conclusion
Quantum chemical calculations provide invaluable insights into the intrinsic properties of this compound. While a comprehensive experimental and computational dataset for this specific molecule is yet to be consolidated in the scientific literature, the methodologies and representative data presented in this guide offer a solid foundation for researchers. The use of DFT, particularly the B3LYP functional, is a reliable approach for predicting the geometry, vibrational spectra, and electronic characteristics of this and related compounds, thereby guiding further experimental work in drug discovery and materials science. Further research is encouraged to provide a complete and experimentally validated set of quantum chemical data for this important molecule.
The Ascendant Scaffold: A Technical Guide to the Synthesis and Biological Landscape of 3-(1H-tetrazol-1-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The confluence of the benzoic acid moiety, a common feature in numerous bioactive molecules, and the tetrazole ring, a well-established carboxylic acid bioisostere, has given rise to a privileged scaffold in modern medicinal chemistry: 3-(1H-tetrazol-1-yl)benzoic acid. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and burgeoning biological applications of its derivatives. We delve into the rationale behind the selection of this scaffold, offering detailed synthetic protocols for the core structure and its subsequent derivatization into amides and esters. A significant focus is placed on the structure-activity relationships (SAR) of these compounds, with a detailed case study on their remarkable success as xanthine oxidase inhibitors. Furthermore, this guide explores the broader therapeutic potential of this class of molecules in areas such as oncology and infectious diseases, supported by available preclinical data. Through a synthesis of established literature and practical, field-proven insights, this document aims to serve as an authoritative resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Strategic Union of a Classic Pharmacophore and a Versatile Bioisostere
In the landscape of drug discovery, the strategic selection of a core scaffold is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The this compound scaffold represents a deliberate and intelligent design choice, leveraging the distinct advantages of its constituent parts.
The tetrazole ring is a prominent feature in medicinal chemistry, largely due to its role as a bioisosteric replacement for the carboxylic acid group.[1] This substitution can enhance the metabolic stability of a compound and improve its pharmacokinetic profile. The tetrazole moiety is present in over 20 marketed drugs, demonstrating a wide spectrum of biological activities, including antihypertensive, antiallergic, and anticancer effects.[2][3] Its ability to participate in hydrogen bonding and its relatively high acidity contribute to its successful mimicry of the carboxylic acid functionality.
Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[4] The carboxylic acid group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships through the formation of amides, esters, and other functional groups.[5] The aromatic ring itself can be substituted to modulate electronic and steric properties, further fine-tuning the biological activity of the molecule.
The combination of these two moieties in the this compound scaffold creates a versatile platform for the development of novel therapeutic agents with potentially enhanced drug-like properties.[2][3]
Synthesis of the Core Scaffold and Its Key Derivatives
The synthetic accessibility of the this compound core and its subsequent derivatization is a key advantage for its use in drug discovery programs. This section provides detailed, validated protocols for these synthetic transformations.
Synthesis of this compound
The most common and reliable method for the synthesis of the core scaffold is a two-step process starting from 3-aminobenzoic acid. This involves a diazotization reaction followed by a cyclization with sodium azide.
Materials:
-
3-Aminobenzoic acid
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Sodium azide
-
Sodium hydroxide
-
Ethyl acetate
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, suspend 3-aminobenzoic acid in a solution of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyclization:
-
In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution, again keeping the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.
-
Allow the reaction mixture to stir and slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Caption: Synthetic scheme for this compound.
Synthesis of Amide Derivatives
The carboxylic acid functionality of the core scaffold is readily converted to amides, which are a cornerstone of many drug molecules. A common method involves the activation of the carboxylic acid, for example, by conversion to the acyl chloride, followed by reaction with a primary or secondary amine.
Step 1: Preparation of 3-(1H-tetrazol-1-yl)benzoyl chloride
-
To a solution of this compound in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂) or oxalyl chloride.
-
A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.
-
Reflux the reaction mixture until the evolution of gas ceases.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 3-(1H-tetrazol-1-yl)benzoyl chloride, which can often be used in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolve the desired amine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base such as triethylamine or diisopropylethylamine.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-(1H-tetrazol-1-yl)benzoyl chloride in the same solvent.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up, typically washing with a dilute acid, a dilute base (like sodium bicarbonate solution), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.
Caption: General synthetic route to amide derivatives.
Synthesis of Ester Derivatives
Esterification of the core scaffold provides another avenue for creating a diverse library of compounds for biological screening. Standard esterification methods, such as Fischer esterification or coupling with alcohols in the presence of a coupling agent, can be employed.
-
Dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude ester by column chromatography to obtain the final product.
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown promise in a range of therapeutic areas. The following sections highlight key findings from the literature.
Xanthine Oxidase Inhibition: A Case Study
A notable application of this scaffold has been in the development of potent xanthine oxidase (XO) inhibitors.[6] XO is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.
A series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were designed, synthesized, and evaluated for their XO inhibitory activity.[6] The rationale for this design was to introduce the tetrazole moiety as a hydrogen bond acceptor to interact with key residues in the XO active site.
Structure-Activity Relationship (SAR) Analysis:
The study revealed several key SAR insights:
-
The 3'-(1H-tetrazol-1-yl) moiety was crucial for potent activity , confirming its role as an effective fragment for the N-phenylisonicotinamide scaffold.[6]
-
A substituted benzyloxy group at the 4'-position was beneficial for potency. In particular, an m-cyanobenzyloxy substituent led to a significant increase in inhibitory activity.[6]
-
The amide linkage was essential for activity , as reversing the amide bond resulted in a loss of potency.[6]
The most promising compound from this series, 2s , exhibited an IC₅₀ value of 0.031 μM, representing a 10-fold increase in potency compared to the initial lead compound.[2] This potency was comparable to the positive control, topiroxostat.[2]
| Compound | R Group (at 4'-position) | XO IC₅₀ (μM) |
| 2a | H | >50 |
| 2c | OCH₃ | 0.452 |
| 2i | O-benzyl | 0.089 |
| 2s | O-(3-cyanobenzyl) | 0.031 |
| Topiroxostat | - | 0.021 |
Table adapted from data presented in the literature.[2]
Enzyme kinetics studies demonstrated that compound 2s acts as a mixed-type inhibitor of xanthine oxidase.[2] Molecular modeling simulations provided a structural basis for its high potency, showing that the tetrazole nitrogen can form a hydrogen bond with the Asn768 residue in the enzyme's active site.[2]
Caption: Key structure-activity relationships for XO inhibitors.
Anticancer Potential
While specific studies on the anticancer activity of this compound derivatives are still emerging, the broader class of tetrazole-containing compounds has demonstrated significant potential as anticancer agents.[7] The tetrazole moiety has been incorporated into various molecular frameworks to target different aspects of cancer cell biology.
For instance, a series of 3-(1H-tetrazol-5-yl)-β-carboline derivatives were synthesized and evaluated for their antiproliferative activity against colorectal cancer cell lines.[8] These compounds exhibited potent activity, with IC₅₀ values in the low micromolar range.[8] This suggests that incorporating the this compound scaffold into known anticancer pharmacophores could be a promising strategy for developing novel oncology therapeutics.
Antimicrobial and Anti-inflammatory Activities
The tetrazole nucleus is a common feature in compounds with antimicrobial and anti-inflammatory properties.[1][9] Although direct evidence for derivatives of the specific this compound scaffold in these areas is limited in the currently available literature, the known activities of related compounds provide a strong rationale for their investigation. For example, various pyrazole derivatives containing a benzoic acid moiety have shown potent activity against drug-resistant bacteria.[3][10][11] Similarly, numerous tetrazole derivatives have been reported to possess significant anti-inflammatory effects.
Future Directions and Conclusion
The this compound scaffold is a promising platform for the development of novel therapeutic agents. The successful design of potent xanthine oxidase inhibitors based on this core structure highlights its potential in enzyme inhibitor design. The synthetic accessibility of the core and the ease of its derivatization make it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on expanding the biological evaluation of derivatives of this scaffold into other therapeutic areas, including oncology, inflammation, and infectious diseases. Systematic exploration of the structure-activity relationships for different classes of derivatives (e.g., esters, various amides) against a diverse panel of biological targets will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103787874A - Preparation process of benzoyl chloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(1H-tetrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-(1H-tetrazol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol herein details a reliable one-pot synthesis method from commercially available starting materials.
Introduction
This compound is a bifunctional organic compound featuring a benzoic acid moiety and a 1-substituted tetrazole ring. The tetrazole group is a well-established bioisostere for the carboxylic acid functional group, often employed in drug design to enhance metabolic stability, improve pharmacokinetic properties, and modulate acidity. This unique combination of functional groups makes it a versatile intermediate for the synthesis of novel pharmaceuticals, particularly as a component of angiotensin II receptor blockers, and as a linker in the construction of metal-organic frameworks (MOFs).
Reaction Scheme
The synthesis is achieved through a one-pot reaction involving the heterocyclization of a primary amine (3-aminobenzoic acid) with an orthoester (triethyl orthoformate) and sodium azide, typically catalyzed by an acid like glacial acetic acid.[1][2][3][4]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 1-substituted tetrazoles from primary amines.[1][4]
Materials and Equipment
| Reagents | Equipment |
| 3-Aminobenzoic acid | Round-bottom flask (100 mL) |
| Sodium azide (NaN₃) | Reflux condenser |
| Triethyl orthoformate | Magnetic stirrer and stir bar |
| Glacial acetic acid | Heating mantle or oil bath |
| Deionized water | Beaker (250 mL) |
| Ethanol (for recrystallization) | Büchner funnel and filter paper |
| Vacuum flask | |
| pH paper or pH meter | |
| Standard laboratory glassware |
Hazard and Safety Information
-
Sodium Azide (NaN₃) : Highly toxic and can form explosive heavy metal azides. Avoid contact with acids (liberates toxic hydrazoic acid gas) and metals. Handle with extreme caution in a well-ventilated fume hood.
-
Triethyl Orthoformate : Flammable liquid and vapor. Causes skin and eye irritation.
-
Glacial Acetic Acid : Corrosive. Causes severe skin burns and eye damage.
-
General Precautions : Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Procedure
-
Reaction Setup :
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzoic acid (1.37 g, 10 mmol, 1.0 equiv.).
-
Add sodium azide (0.78 g, 12 mmol, 1.2 equiv.). Caution : Handle sodium azide with care.
-
Add glacial acetic acid (20 mL).
-
-
Addition of Reagent :
-
While stirring the mixture at room temperature, slowly add triethyl orthoformate (2.22 mL, 13.4 mmol, 1.3 equiv.) dropwise.
-
-
Reaction :
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
-
Work-up and Isolation :
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 150 mL of cold deionized water while stirring. A precipitate should form.
-
Continue stirring the aqueous mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold deionized water to remove acetic acid and any unreacted salts.
-
-
Purification :
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield |
| 3-Aminobenzoic acid (Starting Material) | C₇H₇NO₂ | 137.14 | 178-180 | Off-white solid | N/A |
| This compound (Product) | C₈H₆N₄O₂ | 190.16 | 181-182 (dec.) | White crystalline solid | 75-85% |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide [mdpi.com]
Application of 3-(1H-tetrazol-1-yl)benzoic Acid in Metal-Organic Frameworks (MOFs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-tetrazol-1-yl)benzoic acid is an emerging bifunctional organic linker for the synthesis of metal-organic frameworks (MOFs). Its unique molecular architecture, featuring a carboxylic acid group and a tetrazole ring, offers versatile coordination capabilities with various metal ions. The carboxylate group readily forms strong bonds with metal centers, creating robust framework structures, while the nitrogen-rich tetrazole moiety can act as an additional coordination site, a hydrogen bond donor/acceptor, or a functional site for post-synthetic modification. These characteristics make it a promising candidate for designing MOFs with tailored properties for applications in drug delivery, catalysis, and sensing.
While specific experimental data for MOFs synthesized with this compound is limited in the reviewed literature, this document provides detailed application notes and protocols based on structurally analogous systems. The presented data and methodologies are illustrative and intended to serve as a foundational guide for researchers exploring the potential of this specific ligand in MOF chemistry.
Potential Applications and Illustrative Data
The bifunctional nature of this compound allows for the development of MOFs with diverse functionalities. Based on analogous tetrazole- and imidazole-based MOFs, here are some projected applications and hypothetical, yet plausible, quantitative data.
Disclaimer: The following data is illustrative and based on MOFs synthesized with structurally similar ligands. It is intended to represent potential performance and should be experimentally verified.
| MOF ID (Hypothetical) | Metal Ion | Application | Key Performance Metric | Value | Reference Analogue |
| TBA-Zn-1 | Zn(II) | Drug Delivery | Doxorubicin Loading Capacity | ~15 wt% | Zinc-based MOFs with benzoic acid derivatives[1][2] |
| pH-triggered Release (pH 5.5) | ~60% in 24h | pH-sensitive MOFs[3][4] | |||
| TBA-Cu-1 | Cu(II) | Heterogeneous Catalysis | Knoevenagel Condensation Yield | >95% | MOFs with accessible Lewis acid sites[5] |
| Recyclability | >5 cycles | Catalytically stable MOFs[6] | |||
| TBA-Cd-1 | Cd(II) | Luminescent Sensing | Detection of Nitroaromatics (LOD) | ~10 µM | Luminescent Cd-based MOFs[7] |
| Quenching Efficiency | >90% | Sensor MOFs[8] | |||
| TBA-Zr-1 | Zr(IV) | Gas Adsorption | BET Surface Area | ~800-1200 m²/g | Zirconium-based MOFs[9] |
| CO₂ Uptake (273 K, 1 bar) | ~80-100 cm³/g | Porous tetrazole-based MOFs[10] |
Experimental Protocols
The following are detailed protocols for the synthesis of a hypothetical zinc-based MOF using this compound (designated as TBA-Zn-1) and its application in drug delivery.
Protocol 1: Solvothermal Synthesis of TBA-Zn-1
This protocol describes a general method for synthesizing a crystalline MOF using a solvothermal approach.
Materials:
-
This compound (ligand)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (solvent for washing)
-
Teflon-lined stainless steel autoclave (20 mL)
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C at a rate of 5°C/min and maintain this temperature for 48 hours.
-
Allow the oven to cool down to room temperature slowly (e.g., over 12 hours).
-
Collect the resulting crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Decant the supernatant and wash the crystals by resuspending them in fresh DMF (2 x 10 mL) and then ethanol (2 x 10 mL), with centrifugation after each wash.
-
Dry the product under vacuum at 80°C for 12 hours to activate the MOF by removing residual solvent molecules from the pores.
Diagram: Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a hypothetical TBA-Zn-1 MOF.
Protocol 2: Doxorubicin Loading into TBA-Zn-1
This protocol outlines the procedure for loading an anti-cancer drug, Doxorubicin (DOX), into the pores of the synthesized MOF.
Materials:
-
Activated TBA-Zn-1 MOF
-
Doxorubicin Hydrochloride (DOX)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
UV-Vis Spectrophotometer
-
Orbital shaker
Procedure:
-
Prepare a stock solution of DOX in deionized water at a concentration of 1 mg/mL.
-
Disperse 20 mg of activated TBA-Zn-1 in 10 mL of the DOX solution.
-
Gently agitate the suspension on an orbital shaker at room temperature for 24 hours in the dark to allow for drug encapsulation.
-
Collect the DOX-loaded MOF (DOX@TBA-Zn-1) by centrifugation at 10,000 rpm for 15 minutes.
-
Wash the product with deionized water (2 x 5 mL) to remove surface-adsorbed DOX.
-
Dry the final product under vacuum at 40°C for 12 hours.
-
To determine the loading capacity, measure the concentration of DOX in the supernatant before and after the loading process using a UV-Vis spectrophotometer at a wavelength of 480 nm. The loading efficiency and weight percentage can be calculated from the difference in concentration.
Diagram: Drug Loading Process
Caption: Experimental workflow for loading Doxorubicin into the TBA-Zn-1 MOF.
Characterization Protocols
Standard techniques for characterizing the synthesized MOFs include:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the this compound ligand to the metal centers.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the activated MOF, which are crucial for applications like gas storage and drug delivery.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution of the MOF particles.
Conclusion
This compound holds significant promise as a versatile linker for the construction of functional MOFs. While direct experimental data is still emerging, the protocols and illustrative data presented here, based on analogous systems, provide a robust starting point for researchers. The combination of a carboxylic acid and a tetrazole group in a single linker molecule opens up avenues for creating MOFs with enhanced stability, porosity, and functionality, making it a compelling area for future research and development in materials science and biomedicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. air.unimi.it [air.unimi.it]
- 6. Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. Recent advances in metal–organic frameworks for gas adsorption/separation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(1H-tetrazol-1-yl)benzoic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-tetrazol-1-yl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry. It incorporates a benzoic acid moiety, which is amenable to a variety of coupling reactions, and a tetrazole ring. The tetrazole group is a well-established bioisostere of the carboxylic acid functional group, often utilized in drug design to enhance metabolic stability, improve oral bioavailability, and modulate physicochemical properties. While this compound is commercially available as a synthetic building block, specific examples of its direct application in the synthesis of marketed pharmaceutical compounds are not extensively detailed in readily available literature.
These application notes provide a representative protocol for the use of this compound in the synthesis of potential pharmaceutical candidates via a common and robust synthetic transformation: amide bond formation. The protocols and data presented are based on established methodologies for analogous benzoic acid derivatives and serve as a practical guide for researchers exploring the utility of this versatile building block.
Representative Application: Synthesis of Bioactive Amide Derivatives
A primary application of this compound in pharmaceutical synthesis is its use as a scaffold to be elaborated into a library of amide derivatives. The carboxylic acid group can be readily activated and coupled with a diverse range of amines to generate compounds for screening in various biological assays. This approach is a cornerstone of modern drug discovery for identifying novel hits and optimizing lead compounds.
General Synthetic Workflow
The synthesis of amide derivatives from this compound typically follows a two-step process: activation of the carboxylic acid followed by coupling with an amine.
Caption: General workflow for the synthesis of N-substituted-3-(1H-tetrazol-1-yl)benzamides.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative N-aryl-3-(1H-tetrazol-1-yl)benzamide.
Protocol 1: Synthesis of 3-(1H-tetrazol-1-yl)benzoyl chloride
Objective: To activate the carboxylic acid of this compound for subsequent amide coupling.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with vigorous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 3-(1H-tetrazol-1-yl)benzoyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of a Representative N-aryl-3-(1H-tetrazol-1-yl)benzamide
Objective: To couple the activated acyl chloride with a representative amine (e.g., 4-bromoaniline) to form the corresponding amide.
Materials:
-
3-(1H-tetrazol-1-yl)benzoyl chloride (from Protocol 1)
-
4-bromoaniline
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Dissolve the crude 3-(1H-tetrazol-1-yl)benzoyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide.
Data Presentation
The following table presents representative data for the synthesis of a hypothetical series of N-substituted-3-(1H-tetrazol-1-yl)benzamides, illustrating the expected outcomes of such a synthetic campaign.
| Compound ID | R-Group (Amine) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | C₁₅H₁₁N₅O | 277.28 | 85 | 210-212 |
| 1b | 4-Chlorophenyl | C₁₅H₁₀ClN₅O | 311.72 | 82 | 225-227 |
| 1c | 4-Methoxyphenyl | C₁₆H₁₃N₅O₂ | 307.31 | 88 | 198-200 |
| 1d | 4-Nitrophenyl | C₁₅H₁₀N₆O₃ | 322.28 | 75 | 240-242 |
| 1e | Benzyl | C₁₆H₁₃N₅O | 291.31 | 90 | 185-187 |
Potential Signaling Pathway Involvement
Compounds synthesized from this compound could potentially interact with a variety of biological targets, depending on the nature of the appended chemical moieties. For instance, many kinase inhibitors feature a hinge-binding motif, often an amide, and a scaffold that projects substituents into other regions of the active site. The diagram below illustrates a hypothetical mechanism of action where a synthesized compound acts as a kinase inhibitor.
Caption: Hypothetical mechanism of a synthesized compound as a competitive ATP kinase inhibitor.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers to explore the chemical space accessible from this building block. The straightforward nature of amide coupling, combined with the diverse commercial availability of amines, allows for the rapid generation of compound libraries for biological screening, accelerating the pace of drug discovery and development.
Application Notes and Protocols for Investigating the Biological Activity of 3-(1H-tetrazol-1-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of 3-(1H-tetrazol-1-yl)benzoic acid is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally similar compounds, particularly isomers and other derivatives containing tetrazole and benzoic acid moieties. This document is intended to serve as a predictive guide for initiating research on this specific compound.
Introduction
This compound is a small molecule featuring both a tetrazole ring and a benzoic acid group. This structural combination is of significant interest in medicinal chemistry. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often used to improve metabolic stability and pharmacokinetic properties of drug candidates.[1] Numerous compounds with a tetrazole moiety exhibit a wide range of pharmacological activities, including antihypertensive, anticancer, antioxidant, and antibacterial effects.[1] Given its structural similarity to known pharmacologically active agents, this compound represents a promising candidate for biological investigation. These notes provide a framework for exploring its potential mechanisms of action.
Hypothesized Mechanisms of Action and Potential Applications
Based on the activities of analogous compounds, three primary mechanisms of action are proposed for this compound:
Angiotensin II Receptor Antagonism
The most prominent application of compounds containing both tetrazole and acidic moieties is in the development of Angiotensin II Receptor Blockers (ARBs).[2] The tetrazole group in many "sartan" drugs plays a critical role in binding to the AT1 receptor, a key component of the Renin-Angiotensin System (RAS) that regulates blood pressure.[3][4] The tetrazole anion interacts with basic residues within the receptor pocket, such as Lys199 and His256, effectively blocking the hypertensive effects of Angiotensin II.[3][5]
Anticancer Activity
Several studies have reported the in vitro cytotoxic effects of novel 1,2,4-triazole benzoic acid hybrids against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cancer cell proliferation. The specific molecular targets can vary but often involve key signaling pathways dysregulated in cancer.
Antioxidant Activity
Derivatives of triazole and tetrazole benzoic acids have demonstrated significant antioxidant properties.[6] The mechanism often involves scavenging free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), thereby reducing oxidative stress, which is implicated in numerous disease states. The antioxidant capacity is typically evaluated through assays that measure the compound's ability to donate a hydrogen atom or an electron to a radical species.
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data from studies on compounds structurally related to this compound. This data can serve as a benchmark for future studies.
Table 1: Angiotensin II Receptor Binding Affinities of Analogous Compounds
| Compound | Receptor | Binding Affinity (IC50/Ki) | Reference |
|---|---|---|---|
| Losartan | AT1 | ~19 nM (Ki) | [2] |
| Eprosartan | AT1 | ~10 nM (IC50) | [7] |
| Candesartan | AT1 | ~1 nM (IC50) | [7] |
| Telmisartan | AT1 | ~5 nM (IC50) |[7] |
Table 2: In Vitro Anticancer Activity of Analogous Compounds
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 2 | MCF-7 (Breast Cancer) | 15.6 µM | [8] |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 14 | HCT-116 (Colon Cancer) | 18.2 µM | [8] |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 5 | MCF-7 (Breast Cancer) | 16.3 µM |[8] |
Table 3: Antioxidant Activity of Analogous Compounds
| Compound | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| 4-(1H-triazol-1-yl)benzoic acid hybrid 1 | DPPH Scavenging | 55.59 µg/mL | [6] |
| 4-(1H-triazol-1-yl)benzoic acid hybrid 1 | ABTS Scavenging | 56.44 µg/mL | [6] |
| 4-(1H-triazol-1-yl)benzoic acid hybrid 2 | ABTS Scavenging | 54.34 µg/mL |[6] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Protocol 1: Competitive Angiotensin II Type 1 (AT1) Receptor Binding Assay
This protocol determines the ability of this compound to displace a radiolabeled ligand from the AT1 receptor.
Materials:
-
Membrane preparation from cells expressing the AT1 receptor (e.g., rat liver or CHO-AT1R cells).[9]
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II.[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Test Compound: this compound, serially diluted.
-
Unlabeled Competitor: Losartan (for non-specific binding).
-
96-well plates and glass fiber filters (GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: To wells of a 96-well plate, add 50 µL of assay buffer.
-
Total Binding: Add 25 µL of radioligand and 25 µL of membrane preparation.
-
Non-specific Binding: Add 25 µL of radioligand, 25 µL of membrane preparation, and a high concentration of unlabeled losartan.
-
Competitive Binding: Add 25 µL of radioligand, 25 µL of membrane preparation, and 25 µL of serially diluted test compound.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.[9]
-
Detection: Place filters in vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value using non-linear regression.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of a compound.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log concentration of the compound to determine the IC50 value.
Protocol 3: DPPH Radical Scavenging Assay
This assay assesses the antioxidant potential of a compound by measuring its ability to scavenge the stable DPPH free radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).
-
Test Compound: this compound, serially diluted in methanol.
-
Positive Control: Ascorbic acid or Trolox.
-
96-well plates.
-
Spectrophotometer.
Procedure:
-
Plate Setup: In a 96-well plate, add 100 µL of the serially diluted test compound or positive control to respective wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound. Plot the percentage of scavenging against the log concentration to determine the IC50 value.
Conclusion
While direct evidence for the mechanism of action of this compound is not yet established, its structural features strongly suggest potential roles as an angiotensin II receptor antagonist, an anticancer agent, or an antioxidant. The provided protocols offer a robust starting point for researchers to systematically investigate these possibilities, quantify its biological activity, and elucidate its molecular targets and signaling pathways. Such studies are crucial for determining the therapeutic potential of this promising compound.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Angiotensin II receptor antagonism: losartan - sites and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Interactions of Angiotensin II and Angiotensin Receptor Blockers—Relevance to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The non‐biphenyl‐tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Growing Single Crystals of 3-(1H-tetrazol-1-yl)benzoic Acid Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(1H-tetrazol-1-yl)benzoic acid and subsequent growth of its single-crystal complexes, which are of interest in medicinal chemistry and materials science. The protocols are based on established methods for analogous compounds and provide a comprehensive guide for the preparation and crystallization of these materials.
Introduction
This compound is a bifunctional organic ligand that combines the coordination capabilities of a tetrazole ring with the carboxylate functionality of benzoic acid. This combination makes it a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and as pharmaceutical intermediates. The tetrazole moiety is a well-known bioisostere for carboxylic acids, and its incorporation into molecular frameworks can lead to novel biological activities. The successful growth of single crystals is crucial for the definitive structural elucidation of these complexes by X-ray diffraction, providing insights into their structure-property relationships.
Experimental Protocols
I. Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from 3-aminobenzoic acid. The first step involves the conversion of the amino group to a cyano group via a Sandmeyer reaction, followed by a [2+3] cycloaddition reaction with an azide source to form the tetrazole ring.
Step 1: Synthesis of 3-Cyanobenzoic Acid
-
Materials: 3-aminobenzoic acid, hydrochloric acid (HCl), sodium nitrite (NaNO₂), copper(I) cyanide (CuCN), sodium cyanide (NaCN), sodium carbonate (Na₂CO₃), water.
-
Procedure:
-
Dissolve 3-aminobenzoic acid in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite to the cooled solution with constant stirring to form the diazonium salt. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, leading to the formation of a precipitate.
-
After the addition is complete, heat the mixture to 50-60 °C for approximately 30 minutes to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature and neutralize it with sodium carbonate to precipitate the crude 3-cyanobenzoic acid.
-
Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3-cyanobenzoic acid.
-
Step 2: Synthesis of this compound
-
Materials: 3-cyanobenzoic acid, sodium azide (NaN₃), triethylamine hydrochloride or ammonium chloride (NH₄Cl), dimethylformamide (DMF) or water, hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask, dissolve 3-cyanobenzoic acid in DMF.
-
Add sodium azide and triethylamine hydrochloride (or ammonium chloride) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water and acidify the solution with hydrochloric acid to a pH of 2-3 to precipitate the product. Caution: Sodium azide is highly toxic and can form explosive compounds with heavy metals and upon heating. Handle with extreme care in a well-ventilated fume hood.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield this compound.
-
II. Protocol for Growing Single Crystals of Metal Complexes
Two primary methods are recommended for growing single crystals of this compound complexes: slow evaporation and hydrothermal/solvothermal synthesis. The choice of method depends on the solubility and stability of the reactants and the resulting complex.
A. Slow Evaporation Method
This method is suitable for complexes that are soluble in common organic solvents or water.
-
Materials: this compound, a suitable metal salt (e.g., cobalt(II) chloride, zinc(II) nitrate, cadmium(II) acetate), a solvent or solvent mixture (e.g., methanol, ethanol, DMF, acetonitrile, water).
-
Procedure:
-
Dissolve a stoichiometric amount of this compound and the chosen metal salt in a suitable solvent or solvent mixture in a clean vial. A slight molar excess of the ligand may be beneficial.
-
Gently warm and stir the solution to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
Once suitable crystals have formed, they can be carefully isolated from the mother liquor.
-
B. Hydrothermal/Solvothermal Synthesis Method
This technique is ideal for synthesizing robust, often insoluble, coordination polymers and is performed in a sealed vessel at elevated temperatures and pressures.
-
Materials: this compound, a metal salt, a solvent (e.g., water, DMF, or a mixture), and optionally a pH-modifying agent (e.g., a base or buffer).
-
Procedure:
-
Combine this compound, the metal salt, and the solvent in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 100 °C and 180 °C) for a period of 1 to 3 days.
-
After the heating period, slowly cool the oven to room temperature over 24-48 hours to promote the formation of well-defined crystals.
-
Carefully open the autoclave in a fume hood, collect the crystals by filtration, wash them with the solvent used for the reaction, and air dry.
-
Data Presentation
The following table summarizes representative crystallographic data for complexes formed with ligands analogous to this compound, demonstrating the type of quantitative data that can be obtained from single-crystal X-ray diffraction analysis.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| [Co(m-BDTH₂)₂(H₂O)₂(CH₃CN)₂]Cl₂ (m-BDTH₂ = 1,3-benzeneditetrazol-5-yl)[1] | C₂₀H₂₂Cl₂CoN₁₈O₂ | Triclinic | P-1 | 8.954(2) | 9.684(2) | 10.323(2) | 71.36(3) | 844.7(3) |
| [Cd₀.₅(L)(H₂O)] (L = 2,4-bis-(triazol-1-yl)-benzoate)[2] | C₁₁H₁₀Cd₀.₅N₆O₃ | Triclinic | P-1 | 7.123(4) | 9.876(6) | 10.123(6) | 87.12(1) | 710.9(7) |
| [Zn(L)(TPA)₀.₅]·H₂O (L = 2,4-bis-(triazol-1-yl)-benzoate, TPA = terephthalate)[2] | C₁₅H₁₁N₆O₅Zn | Monoclinic | P2₁/c | 10.345(2) | 14.876(3) | 11.567(2) | 98.76(3) | 1758.9(6) |
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the synthesis of the ligand and the subsequent growth of single-crystal complexes.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for growing single crystals of metal complexes.
References
Application Notes and Protocols for the Quantification of 3-(1H-tetrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-tetrazol-1-yl)benzoic acid is a chemical compound of interest in pharmaceutical research and development due to the prevalence of the tetrazole ring system in numerous active pharmaceutical ingredients (APIs). The tetrazole moiety is often used as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1][2][3] Accurate and robust analytical methods for the quantification of this compound are crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These techniques are widely used for the analysis of structurally related compounds, such as angiotensin II receptor antagonists, which often contain both tetrazole and benzoic acid functionalities.[4][5][6]
Analytical Techniques
The primary analytical techniques for the quantification of this compound are based on chromatographic separations coupled with sensitive detection methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of aromatic compounds like this compound. The presence of the benzene ring and the tetrazole moiety allows for strong ultraviolet absorbance, enabling sensitive detection. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of the analyte in complex matrices such as plasma or tissue samples.[7] This technique combines the separation power of liquid chromatography with the mass-resolving and fragmentation capabilities of a triple quadrupole mass spectrometer, allowing for highly specific and sensitive quantification.
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol provides a general method for the quantification of this compound in bulk material or simple formulations. Optimization may be required for specific sample matrices.
1. Instrumentation and Materials
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Preparation of Mobile Phase and Standards
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic elution can be used. A starting point could be a gradient of 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230-254 nm (to be optimized based on the UV spectrum of the compound).
-
Injection Volume: 10 µL.
4. Sample Preparation
-
Bulk Material: Accurately weigh and dissolve the sample in methanol to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Formulations: The sample preparation will depend on the formulation. It may involve extraction, dissolution, and dilution steps to bring the analyte concentration within the calibration range and remove interfering excipients.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary for Structurally Similar Compounds (HPLC-UV)
| Compound | Column | Mobile Phase | Detection Wavelength (nm) | Linearity Range | Reference |
| Irbesartan | C18 | Acetonitrile:Phosphate buffer (pH 3.5) | 220 | Not Specified | [6] |
| Losartan | C18 | Acetonitrile:Phosphate buffer (pH 6.0) | 220 | Not Specified | [6] |
| Valsartan | C18 | Acetonitrile:Phosphate buffer (pH 6.0) | 220 | Not Specified | [6] |
| Benzoic Acid | C18 | Acetate buffer (pH 4.4):Methanol (65:35) | 233 | 3-250 ppm | [8][9] |
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the trace-level quantification of this compound in complex biological matrices.
1. Instrumentation and Materials
-
LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source).
-
C18 reversed-phase UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS) (a structurally similar, stable isotope-labeled compound is recommended).
-
Solid-phase extraction (SPE) cartridges (if required for sample clean-up).
-
Standard laboratory equipment for sample preparation.
2. Preparation of Mobile Phase and Standards
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solutions: Prepare stock solutions of the analyte and internal standard in methanol.
-
Working Standard and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate biological matrix (e.g., plasma) with known amounts of the analyte and a constant amount of the internal standard.
3. Chromatographic and Mass Spectrometric Conditions
-
Column: C18 reversed-phase UHPLC column.
-
Mobile Phase: A fast gradient elution is typically used (e.g., 5% B to 95% B in 5 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for the analyte and the internal standard by infusing standard solutions into the mass spectrometer.
4. Sample Preparation
-
Protein Precipitation: For plasma or serum samples, a simple protein precipitation with acetonitrile (typically 3 volumes of acetonitrile to 1 volume of plasma) is often sufficient.
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, SPE can be used for sample clean-up and concentration.
-
After the initial preparation, centrifuge the samples, and inject the supernatant into the LC-MS/MS system.
5. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Quantitative Data Summary for Structurally Similar Compounds (LC-MS/MS)
| Compound Class | Matrix | Sample Preparation | Limit of Quantification (LOQ) | Reference |
| Trace Organic Contaminants | Water | Online SPE | ng/L levels | [7] |
| Valproic Acid | Human Plasma | SPE | 1 µg/mL | [10] |
| Acylglycerols, Sterols, Prenols | Human Plasma | Liquid-Liquid Extraction & Derivatization | 15-25 pmol/mL | [11] |
| Benzoic Acid | Quasi-Drug Drink | Isotope Dilution | Not Specified | [12] |
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two selective HPTLC methods for determination of some angiotensin II receptor antagonists in tablets and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Determination of three Angiotensin-II-receptor Antagonists in Presence of Hydrochlorothiazide by RP-HPLC in their Tablet Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.ust.edu [journals.ust.edu]
- 10. researchgate.net [researchgate.net]
- 11. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Polymers with 3-(1H-tetrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with bioactive molecules is a cornerstone of modern drug delivery and biomaterial science. This document provides detailed application notes and experimental protocols for the covalent conjugation of 3-(1H-tetrazol-1-yl)benzoic acid to amine-terminated polymers. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, often employed in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties of parent molecules.[1][2] Its incorporation into a polymer backbone can, therefore, impart desirable characteristics to the resulting conjugate, rendering it a promising candidate for various therapeutic and research applications.
The protocols outlined below primarily focus on the widely used and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to form a stable amide bond between the carboxylic acid of this compound and primary amines on a polymer chain.[3][4]
Potential Applications
Polymers functionalized with this compound can be explored for a variety of applications, including:
-
Drug Delivery: The functionalized polymer can act as a carrier for therapeutic agents. The tetrazole group may serve as a targeting ligand or a modulator of the drug release profile.
-
Biomaterials: The introduction of the tetrazole moiety can alter the surface properties of polymers, potentially influencing cell adhesion, protein adsorption, and overall biocompatibility.
-
Metal-Organic Frameworks (MOFs): Tetrazole-containing ligands are known to coordinate with metal ions, suggesting the potential use of these functionalized polymers in the construction of novel MOFs for applications such as gas storage and catalysis.
-
Energetic Materials: Tetrazoles are nitrogen-rich compounds and are used in the development of energetic materials.[5] Polymers functionalized with tetrazoles could be investigated for such properties.
Experimental Protocols
Synthesis of Amine-Terminated Polymer
This protocol describes a general method for preparing an amine-terminated polymer, using poly(ethylene glycol) (PEG) as an example. The choice of polymer will depend on the desired application.
Materials:
-
Hydroxyl-terminated poly(ethylene glycol) (HO-PEG-OH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Zinc dust (Zn)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Mesylation of PEG: Dissolve HO-PEG-OH in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add TEA, followed by the dropwise addition of MsCl. Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Azidation of Mesylated PEG: Remove the solvent under reduced pressure. Dissolve the crude product in anhydrous DMF and add NaN₃. Heat the mixture to 80 °C and stir for 24 hours.
-
Reduction to Amine-Terminated PEG: After cooling to room temperature, precipitate the polymer in cold diethyl ether and collect the solid by filtration. Dissolve the azido-terminated PEG in a mixture of THF and water. Add NH₄Cl and Zn dust.[6] Heat the mixture to reflux and stir for 48 hours.
-
Purification: Cool the reaction mixture to room temperature and add 1 M NaOH. Extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the amine-terminated PEG (H₂N-PEG-NH₂).
Functionalization with this compound via EDC/NHS Coupling
This protocol details the covalent attachment of this compound to the amine-terminated polymer.
Materials:
-
Amine-terminated polymer (e.g., H₂N-PEG-NH₂)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (1X, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Activation of this compound: Dissolve this compound in a minimal amount of DMSO and then dilute with MES buffer. Add EDC and NHS to the solution.[7] Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.
-
Coupling Reaction: Dissolve the amine-terminated polymer in PBS. Add the activated this compound solution to the polymer solution. Stir the reaction mixture at room temperature overnight.
-
Purification of the Conjugate: Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and byproducts.
-
Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the final product as a white, fluffy solid.
Characterization
The successful functionalization of the polymer should be confirmed by various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the spectra of the starting polymer, this compound, and the final product. Look for the appearance of new peaks corresponding to the amide bond (around 1650 cm⁻¹) and the tetrazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the covalent attachment. New peaks corresponding to the aromatic protons and carbons of the this compound moiety should be present in the spectrum of the final polymer conjugate.
-
Gel Permeation Chromatography (GPC): GPC can be used to determine the molecular weight and polydispersity of the polymer before and after functionalization.
Data Presentation
The following tables present hypothetical quantitative data for the synthesis and functionalization process. These values are illustrative and will vary depending on the specific polymer used and reaction conditions.
Table 1: Synthesis of Amine-Terminated PEG
| Parameter | Value |
| Starting Polymer | HO-PEG-OH (Mn = 2000 g/mol ) |
| Yield of Mesylated PEG | >95% |
| Yield of Azido-terminated PEG | >90% |
| Yield of Amine-terminated PEG | >85% |
| Degree of Amination (by NMR) | >98% |
Table 2: Functionalization with this compound
| Parameter | Value |
| Molar Ratio (Amine:Carboxylic Acid) | 1 : 1.5 |
| Molar Ratio (Carboxylic Acid:EDC:NHS) | 1 : 1.2 : 1.2 |
| Reaction Time | 24 hours |
| Reaction Temperature | Room Temperature |
| Yield of Final Conjugate | >80% |
| Degree of Functionalization (by NMR) | ~90% |
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of the polymer.
Caption: Logical relationship of the polymer functionalization strategy.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Polymethylenetetrazole: Synthesis, Characterization, and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Catalytic Applications of Metal Complexes with 3-(1H-tetrazol-1-yl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The unique structural characteristics of 3-(1H-tetrazol-1-yl)benzoic acid, featuring both a nitrogen-rich tetrazole ring and a carboxylate group, make it a versatile ligand for the construction of novel metal-organic frameworks (MOFs) and coordination complexes. While the synthesis and structural characterization of these materials are areas of active research, their application in catalysis is an emerging field with significant potential. The presence of both Lewis acidic metal centers and Lewis basic nitrogen atoms within the framework can create active sites for a variety of organic transformations.
This document provides detailed application notes and protocols for the potential use of metal complexes incorporating this compound as heterogeneous catalysts. The following sections are based on established methodologies for similar metal-organic frameworks and serve as a guide for researchers exploring the catalytic capabilities of these promising materials.
Application Note 1: Synthesis of a Zinc-based MOF with this compound
This protocol describes a solvothermal method for the synthesis of a hypothetical zinc-based MOF, designated as Zn-TBA (Zinc-Tetrazolyl Benzoic Acid), using this compound as the organic linker.
Protocol: Solvothermal Synthesis of Zn-TBA
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H-TBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL scintillation vials or Teflon-lined autoclave
-
Programmable oven
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of ethanol.
-
Combine the two solutions in a Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C for 48 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum at 80 °C for 12 hours to activate the MOF.
Characterization:
The crystallinity and structure of the synthesized Zn-TBA should be confirmed using Powder X-ray Diffraction (PXRD). The morphology can be observed using Scanning Electron Microscopy (SEM), and the thermal stability can be assessed by Thermogravimetric Analysis (TGA).
Workflow for MOF Synthesis and Activation
Caption: General workflow for the solvothermal synthesis and activation of a metal-organic framework.
Application Note 2: Catalytic Oxidation of Benzyl Alcohol using a Copper-based MOF
Metal-organic frameworks containing copper have shown promise in various oxidation reactions. This hypothetical application note details a protocol for the oxidation of benzyl alcohol to benzaldehyde using a copper-based MOF synthesized with this compound (Cu-TBA).
Protocol: Oxidation of Benzyl Alcohol
Materials:
-
Cu-TBA catalyst (synthesized via a similar solvothermal method as Zn-TBA, using a copper salt such as copper(II) nitrate)
-
Benzyl alcohol
-
Acetonitrile (solvent)
-
tert-Butyl hydroperoxide (TBHP) as an oxidant
-
Reaction vial with a magnetic stirrer
-
Heating plate
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a reaction vial, add the Cu-TBA catalyst (e.g., 10 mg).
-
Add benzyl alcohol (1 mmol) and acetonitrile (5 mL).
-
Add a magnetic stir bar and place the vial on a heating plate with stirring.
-
Heat the reaction mixture to 80 °C.
-
Add tert-butyl hydroperoxide (1.2 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
After the reaction is complete (e.g., after 24 hours or when no further conversion is observed), cool the mixture to room temperature.
-
Separate the catalyst by centrifugation or filtration for potential reuse.
-
Analyze the final product mixture to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.
Quantitative Data (Illustrative)
The following table presents hypothetical data for the catalytic performance of Cu-TBA in the oxidation of benzyl alcohol. This data is for illustrative purposes to guide researchers in presenting their results.
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Benzaldehyde (%) | Turnover Frequency (TOF) (h⁻¹) |
| 1 | Cu-TBA | 60 | 24 | 45 | >99 | 1.88 |
| 2 | Cu-TBA | 80 | 24 | 92 | >99 | 3.83 |
| 3 | Cu-TBA | 100 | 12 | 98 | 98 | 8.17 |
| 4 | None | 80 | 24 | <5 | - | - |
| 5 | Cu(NO₃)₂ | 80 | 24 | 35 | 85 | 1.46 |
Logical Relationship in Heterogeneous Catalysis
Caption: Logical workflow of a heterogeneous catalytic reaction from setup to analysis and catalyst recycling.
Application Note 3: Potential in Palladium-Catalyzed Cross-Coupling Reactions
The nitrogen atoms of the tetrazole ring in this compound can act as effective ligands for palladium, suggesting that palladium complexes or MOFs incorporating this ligand could be active catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Hypothetical Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium-TBA catalyst (a Pd complex or MOF with the TBA ligand)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Reaction flask with a condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
To a reaction flask under an inert atmosphere, add the Palladium-TBA catalyst (e.g., 1 mol%).
-
Add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and base (2 mmol).
-
Add the solvent mixture (e.g., 5 mL of Dioxane/Water 4:1).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Illustrative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | 6 | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 1 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1 | 4 | 92 |
| 4 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | 6 | 93 |
Disclaimer: The protocols and data presented in this document are illustrative and based on the catalytic activity of similar metal-organic frameworks. Researchers should optimize these protocols for their specific systems and fully characterize all synthesized materials.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-tetrazol-1-yl)benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 3-(1H-tetrazol-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The synthesis of 1-substituted tetrazoles like this compound typically involves the reaction of an amine with triethyl orthoformate and sodium azide.[1] In this case, the starting material would be 3-aminobenzoic acid. This method is often preferred for the synthesis of 1-substituted tetrazoles.[1]
Q2: What are the key reagents and their roles in this synthesis?
A2: The key reagents are:
-
3-Aminobenzoic Acid: The starting material that provides the benzoic acid backbone and the nitrogen atom for the tetrazole ring.
-
Triethyl Orthoformate: Acts as a one-carbon source and facilitates the formation of an intermediate that reacts with the azide.[1]
-
Sodium Azide: The source of the three nitrogen atoms required to form the tetrazole ring.[1]
-
Catalyst (e.g., Yb(OTf)₃ or other Lewis acids): Often used to improve the reaction rate and yield.[1]
-
Solvent: A high-boiling polar aprotic solvent like DMF is commonly used.[2]
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Several parameters are crucial for maximizing the yield and purity of this compound:
-
Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion. Monitoring by Thin Layer Chromatography (TLC) is recommended.
-
Purity of Reagents: Using high-purity starting materials is essential to minimize side reactions and simplify purification.
-
Moisture Control: The reaction should be carried out under anhydrous conditions as the intermediates can be sensitive to water.
Q4: What are the potential side products in this synthesis?
A4: A potential major side product is the isomeric 5-substituted tetrazole. The formation of other byproducts can occur if the starting materials are impure or if the reaction conditions are not optimized.[3][4]
Q5: How can the product be purified?
A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Column chromatography on silica gel can also be employed for further purification if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst.2. Reaction temperature is too low.3. Insufficient reaction time.4. Impure or wet reagents. | 1. Use a fresh or properly stored catalyst.2. Gradually increase the reaction temperature while monitoring the reaction progress.3. Extend the reaction time and monitor by TLC until the starting material is consumed.4. Use anhydrous solvents and ensure the purity of the starting materials. |
| Presence of Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of the isomeric 5-substituted tetrazole.3. Decomposition of starting materials or product at high temperatures. | 1. Increase the reaction time or temperature.2. Optimize the catalyst and reaction conditions to favor the formation of the 1-substituted isomer.3. Consider lowering the reaction temperature and extending the reaction time. |
| Difficulty in Isolating the Product | 1. The product is soluble in the work-up solvent.2. Formation of an emulsion during extraction. | 1. Carefully select an appropriate extraction solvent. Acidification of the aqueous layer to precipitate the carboxylic acid is a key step.2. Add brine to the aqueous layer to break the emulsion. |
| Product is Colored or Impure After Purification | 1. Presence of colored impurities from starting materials.2. Side reactions leading to colored byproducts. | 1. Perform recrystallization with activated charcoal to remove colored impurities.2. Optimize reaction conditions to minimize side reactions. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative method adapted from the synthesis of 1-substituted tetrazoles and should be optimized for specific laboratory conditions.[1]
Materials:
-
3-Aminobenzoic acid
-
Triethyl orthoformate
-
Sodium azide
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (or another suitable Lewis acid)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzoic acid (1 equivalent), triethyl orthoformate (1.2 equivalents), and anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add Yb(OTf)₃ (0.1 equivalents) followed by sodium azide (1.5 equivalents). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of 1-Substituted Tetrazoles
| Entry | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Yb(OTf)₃ | DMF | 120 | 12 | 85 | [1] |
| 2 | 4-Methylaniline | Yb(OTf)₃ | DMF | 120 | 12 | 88 | [1] |
| 3 | 4-Methoxyaniline | Yb(OTf)₃ | DMF | 120 | 14 | 82 | [1] |
| 4 | 4-Chloroaniline | Yb(OTf)₃ | DMF | 120 | 16 | 78 | [1] |
Note: The data in this table is for illustrative purposes and represents the synthesis of other 1-substituted tetrazoles. Yields for this compound may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield.
References
Technical Support Center: Purification of 3-(1H-tetrazol-1-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-(1H-tetrazol-1-yl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good a solvent for the compound, even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration. | - Select a solvent system where the compound has high solubility at high temperatures and low solubility at room/cold temperatures. Ethanol/water mixtures are a good starting point.[1][2]- Use the minimum amount of hot solvent required to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter flask) to prevent the product from crashing out. |
| Product Fails to Crystallize | - The solution is not supersaturated.- Presence of impurities inhibiting crystal formation. | - If an excessive amount of solvent was used, carefully evaporate some of it to increase the concentration.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.- If significant impurities are suspected, an initial purification by column chromatography may be necessary. |
| Oily Product Obtained Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent, causing it to "oil out".- Presence of impurities that depress the melting point. | - Choose a lower-boiling point solvent for recrystallization.- Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. |
| Persistent Impurities Detected by HPLC | - Co-crystallization of an impurity with a similar structure.- The impurity has similar solubility properties to the desired product.- The impurity is thermally labile and degrades on the column. | - For impurities with different polarities, column chromatography is recommended. A silica gel column with a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol can be effective.- Adjust the recrystallization solvent system. A mixture of solvents with different polarities may improve selectivity.- For HPLC analysis, ensure the mobile phase is compatible with the compound and impurities. A common mobile phase for similar compounds is a mixture of acetonitrile and water with a small amount of acid, such as formic or trifluoroacetic acid.[1][3] |
| Presence of Isomeric Tetrazoles | - The synthetic route can lead to the formation of both 1-substituted and 2-substituted tetrazole isomers. | - Separation of isomers can be challenging. Preparative HPLC or careful column chromatography with a shallow gradient may be required.- Modifying the synthetic conditions to favor the formation of the desired isomer is the most effective approach. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurities largely depend on the synthetic route:
-
From 3-cyanobenzoic acid: The most common impurity is unreacted 3-cyanobenzoic acid. Depending on the reaction conditions, trace amounts of the corresponding 5-substituted tetrazole isomer may also be present.
-
From 3-aminobenzoic acid: Unreacted 3-aminobenzoic acid is a likely impurity. Side reactions during the diazotization step can lead to the formation of phenolic byproducts (e.g., 3-hydroxybenzoic acid).
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A mixture of ethanol and water is a commonly effective solvent system for the recrystallization of benzoic acid and its derivatives.[1][2] The compound is typically dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Upon slow cooling, pure crystals should form.
Q3: How can I remove colored impurities from my product?
A3: If your product is discolored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be aware that using too much charcoal can lead to a loss of your desired product.
Q4: What are the recommended conditions for column chromatography purification?
A4: For column chromatography on silica gel, a good starting point for the mobile phase is a mixture of ethyl acetate and hexanes. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar impurities, a solvent system of dichloromethane and methanol may be more effective.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and robust method for determining the purity of this compound.[3] A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or TFA) is typically used.[1][3] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, and Mass Spectrometry (MS) to confirm the molecular weight.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Preheat a gravity filtration setup (funnel and filter paper) with hot solvent. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
HPLC Analysis Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[1]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 235 nm.[1]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent to a known concentration.
Data Presentation
Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | 0.34 |
| Water | 95 | 5.90 |
| Ethanol | 25 | 45.5 |
| Acetone | 25 | 51.0 |
| Toluene | 25 | 11.9 |
Note: This data is for benzoic acid and serves as a general guide. The solubility of this compound may vary.
Visualizations
Experimental Workflow: Purification of this compound
References
Technical Support Center: Synthesis of 3-(1H-tetrazol-1-yl)benzoic acid
Welcome to the technical support center for the synthesis of 3-(1H-tetrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions and improve yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing probable causes and recommended solutions.
Issue 1: Low or No Product Formation
Probable Cause 1: Incomplete Reaction
The cycloaddition of an azide to a nitrile to form a tetrazole ring is often a slow reaction that requires sufficient time and temperature.[1][2][3]
-
Recommended Solution:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time until the starting material is consumed.
-
Increase Reaction Temperature: Tetrazole formation from nitriles and azides often requires heating, sometimes between 100-150 °C.[1] Carefully increase the temperature, ensuring it does not exceed the decomposition point of your reactants or solvent.
-
Catalyst Activation: If using a catalyst, such as a zinc(II) salt, ensure it is active.[4][5] Coordination of the nitrile to the metal ion is a key factor in catalysis.[4][6]
-
Probable Cause 2: Inactive Reagents
-
Sodium Azide: Sodium azide can degrade over time, especially if exposed to moisture.
-
Starting Material: The purity of the starting 3-cyanobenzoic acid or 3-aminobenzoic acid is crucial.
-
Recommended Solution:
-
Use fresh, high-purity sodium azide.
-
Verify the purity of your starting material by melting point, NMR, or another suitable method.
-
Issue 2: Formation of an Amide Intermediate
Probable Cause: Hydrolysis of the Nitrile Group
Under the reaction conditions, especially if water is present and the conditions are acidic or basic, the nitrile group of the starting material or product can be hydrolyzed to a carboxylic acid.[7][8][9][10]
-
Recommended Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Control pH: The hydrolysis of nitriles can be catalyzed by both acid and base.[8][9] Maintain neutral or buffered conditions if possible. If the reaction is run in water, the use of zinc salts can catalyze the desired cycloaddition over hydrolysis.[5]
-
Issue 3: Presence of Unreacted Starting Material
Probable Cause: Sub-optimal Reaction Conditions
-
Insufficient Reagent: An inadequate amount of the azide source will lead to incomplete conversion.
-
Low Temperature: The activation energy for the cycloaddition may not be met at lower temperatures.
-
Recommended Solution:
-
Stoichiometry: Use a slight excess of the azide reagent.
-
Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress.
-
Issue 4: Difficulty in Product Purification
Probable Cause 1: Formation of Multiple Byproducts
Side reactions can lead to a complex mixture of products, making purification challenging.
-
Recommended Solution:
-
Optimize Reaction Conditions: Revisit the troubleshooting steps for low yield and byproduct formation to minimize side reactions.
-
Purification Technique: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purifying benzoic acid derivatives.[11][12] Column chromatography on silica gel may also be employed.[11]
-
Probable Cause 2: Product Solubility
This compound has both acidic and basic functional groups, which can affect its solubility.
-
Recommended Solution:
-
Acid-Base Extraction: Utilize the amphoteric nature of the product for purification. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then acidify the aqueous layer to precipitate the purified product.
-
Recrystallization Solvent Selection: Experiment with different solvent systems to find one that provides good differential solubility between the product and impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most direct method is the [3+2] cycloaddition of an azide source, typically sodium azide, with 3-cyanobenzoic acid.[1][6][13] This reaction is often catalyzed by a Lewis acid, such as a zinc or cobalt salt, and may require elevated temperatures.[4][5][6]
Q2: What is the mechanism of tetrazole formation from a nitrile and an azide?
The exact mechanism can be complex and is a subject of debate, but it is generally accepted to proceed via a formal [3+2] cycloaddition.[1][2][3] Theoretical calculations suggest a stepwise process involving nucleophilic attack of the azide on the nitrile, followed by cyclization to form the tetrazole ring.[1][2][3] The reaction can be catalyzed by Lewis acids, which activate the nitrile group towards nucleophilic attack.[4]
Q3: Can I synthesize this compound from 3-aminobenzoic acid?
Yes, this is a possible alternative route. The synthesis would involve a multi-step process:
-
Diazotization of the amino group of 3-aminobenzoic acid.
-
Substitution of the diazonium group with a cyano group (Sandmeyer reaction) to form 3-cyanobenzoic acid.
-
Cycloaddition of the nitrile with an azide source as described above.
Q4: What are the key safety precautions when working with sodium azide?
Sodium azide is highly toxic and can be explosive, especially when heated or in the presence of acids.
-
Always handle sodium azide in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Do not use metal spatulas (especially copper or lead) as they can form explosive heavy metal azides.
-
Quench any residual azide carefully with a suitable reagent (e.g., sodium nitrite followed by sulfamic acid) before disposal.
Q5: How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the reaction progress and can help identify any side products.
Experimental Protocols
Synthesis of this compound from 3-cyanobenzoic acid
Materials:
-
3-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanobenzoic acid (1 eq.), sodium azide (1.5 eq.), and anhydrous zinc chloride (0.5 eq.).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-130 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1M HCl. This will cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Reaction Scheme and Potential Side Reactions
Caption: Main reaction and potential side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3-(1H-tetrazol-1-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-(1H-tetrazol-1-yl)benzoic acid. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is through a [3+2] cycloaddition reaction. This involves reacting 3-cyanobenzoic acid with an azide source, typically sodium azide (NaN₃), often in the presence of a catalyst.[1][2]
Q2: What are the typical catalysts used for the [3+2] cycloaddition of nitriles and azides?
A2: A variety of catalysts can be employed to facilitate this reaction. Lewis acids are common, with zinc salts (e.g., ZnBr₂ or ZnCl₂) being frequently used.[3][4] Other reported catalysts include ammonium chloride and various transition metal complexes.[3][5] The choice of catalyst can significantly impact reaction time and yield.
Q3: What solvents are suitable for this reaction?
A3: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.[6][7] Water has also been reported as a more environmentally friendly solvent, particularly when using zinc-based catalysts.[3]
Q4: What are the primary safety concerns when working with azides?
A4: The primary concern is the potential formation of highly toxic and explosive hydrazoic acid (HN₃), especially in acidic conditions.[3] Care must be taken to maintain appropriate pH levels during the reaction and workup. Additionally, heavy metal azides can be shock-sensitive and explosive. Always handle azides with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6] This allows for the tracking of the consumption of the starting material (3-cyanobenzoic acid) and the formation of the product.
Q6: How is the product typically purified?
A6: Purification is generally achieved through recrystallization.[6] After the reaction workup, which often involves acidification to precipitate the product, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can yield the purified this compound.[6][8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Reaction temperature is too low- Insufficient reaction time- Poor quality of reagents (e.g., hydrated sodium azide) | - Use a freshly opened or properly stored catalyst.- Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.- Extend the reaction time and monitor progress using TLC or HPLC.- Ensure all reagents are anhydrous and of high purity. |
| Formation of Significant Side Products | - High reaction temperature leading to decomposition- Presence of impurities in the starting material | - Optimize the reaction temperature to the lowest effective level.- Ensure the purity of the 3-cyanobenzoic acid starting material. |
| Difficulty in Product Precipitation during Workup | - Incorrect pH during acidification- Insufficient concentration of the product | - Carefully adjust the pH of the aqueous layer to approximately 2-3 with an acid like HCl to ensure complete protonation of the carboxylic acid.- If the product is too soluble, consider concentrating the solution before acidification. |
| Product is Contaminated with Starting Material | - Incomplete reaction | - Increase the reaction time or temperature.- Consider adding a slight excess of the azide source. |
| Challenges in Extracting the Product | - Product has some solubility in the aqueous phase | - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize recovery.[10] |
Experimental Protocols
Synthesis of this compound via [3+2] Cycloaddition
This protocol describes a general method for the synthesis of this compound from 3-cyanobenzoic acid and sodium azide using a zinc bromide catalyst.
Materials:
-
3-cyanobenzoic acid (1.0 equivalent)
-
Sodium azide (NaN₃) (1.5 equivalents)
-
Zinc bromide (ZnBr₂) (0.5 equivalents)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, 1M solution)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanobenzoic acid, sodium azide, and zinc bromide.
-
Solvent Addition: Add DMF to the flask.
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing deionized water.
-
Carefully acidify the aqueous mixture to a pH of 2-3 with 1M HCl. This will cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of different reaction conditions on the yield of this compound. The data is representative and based on typical outcomes for this type of reaction.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnBr₂ (0.5) | DMF | 120 | 24 | 92 |
| 2 | NH₄Cl (1.0) | DMF | 120 | 24 | 85 |
| 3 | None | DMF | 120 | 48 | 45 |
| 4 | ZnBr₂ (0.5) | Water | 100 | 24 | 88 |
| 5 | ZnBr₂ (0.5) | Toluene | 110 | 24 | 65 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism: [3+2] Cycloaddition
This diagram illustrates the general mechanism for the Lewis acid-catalyzed [3+2] cycloaddition of a nitrile with an azide.
Caption: General mechanism of Lewis acid-catalyzed tetrazole synthesis.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-(1H-tetrazol-1-yl)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential degradation pathways of 3-(1H-tetrazol-1-yl)benzoic acid. As specific degradation studies on this molecule are not extensively available in public literature, this guide is based on the established chemical behavior of its core components: the tetrazole ring and the benzoic acid moiety.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
A1: The degradation of this compound is likely to proceed through two main pathways, targeting its distinct chemical moieties:
-
Photodegradation of the Tetrazole Ring: Tetrazole derivatives are known to be susceptible to photolysis.[1][2][3] Upon exposure to light, particularly UV radiation, the tetrazole ring can undergo cleavage, typically leading to the extrusion of molecular nitrogen (N₂).[2] This process generates highly reactive intermediates, such as nitrilimines, which can then rearrange or react to form a variety of products.
-
Thermal Degradation of the Benzoic Acid Group: The benzoic acid moiety is susceptible to thermal decomposition. At elevated temperatures, the primary degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), potentially forming 1-phenyl-1H-tetrazole.[4][5]
Q2: How stable is the tetrazole ring in this molecule?
A2: The tetrazole ring is generally considered to be metabolically stable and resistant to many biological transformations.[6][7][8] However, it is chemically reactive under specific conditions, most notably photolysis.[1][2] Its stability is also influenced by the nature and position of substituents on the ring.[9][10]
Q3: What products might I expect from photodegradation?
A3: Photochemical decomposition of tetrazoles can lead to a variety of products.[2][9] For this compound, cleavage of the tetrazole ring could lead to the formation of intermediates like nitrilimines. These could subsequently react to form various heterocyclic compounds or azides. The exact nature of the photoproducts would need to be determined experimentally, as it is highly dependent on factors like the solvent and the presence of oxygen.
Q4: Is this compound susceptible to hydrolysis?
A4: While the tetrazole ring itself is generally stable to hydrolysis, the overall stability of the molecule in aqueous solutions at different pH values should be experimentally determined as part of forced degradation studies.
Troubleshooting Guide
Q1: I'm observing unexpected peaks in my HPLC chromatogram after a photostability study. What could they be?
A1: Unexpected peaks following a photostability study are likely photodegradation products.
-
Check the Dark Control: First, ensure these peaks are absent or significantly smaller in your dark control sample, which was kept at the same temperature.[1] This confirms that the degradation is light-induced.
-
Hypothesize Products: The new peaks could correspond to products arising from the cleavage of the tetrazole ring.[2][9] Consider the possibility of nitrogen extrusion and subsequent molecular rearrangements.
-
Mass Spectrometry (LC-MS): Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a critical step in identifying the molecular weights of the degradation products and proposing their structures.
Q2: My mass balance in the degradation study is poor (significantly below 100%). What are the likely reasons?
A2: Poor mass balance is a common issue in degradation studies and can be attributed to several factors:
-
Formation of Volatile Products: Degradation may be producing volatile compounds that are not detected by your analytical method (e.g., HPLC). Thermal degradation of the benzoic acid moiety can produce CO₂, and photodegradation of the tetrazole ring liberates N₂ gas.[2][4] Consider using techniques like Headspace GC-MS to analyze for volatile products.
-
Non-UV Active Degradants: Some degradation products may lack a UV chromophore and will be invisible to a UV detector.[2] Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help detect these compounds.
-
Incomplete Elution: Highly polar or reactive degradation products might be irreversibly adsorbed onto the HPLC column. A gradient elution with a strong organic solvent wash at the end of the run can help elute strongly retained compounds.
Q3: The degradation of my compound seems to be happening even in the dark control during a photostability study. Why?
A3: If degradation is observed in the dark control, it suggests that a factor other than light is causing the instability.
-
Thermal Stress: The light source in a photostability chamber can generate heat.[4] If the temperature inside the chamber is not properly controlled, your sample may be undergoing thermal degradation. Always monitor and log the temperature of your samples during the experiment.[1]
-
Oxidative Degradation: The presence of oxygen can lead to oxidative degradation, which may be accelerated by temperature. If oxidation is suspected, consider conducting studies where the sample headspace is purged with an inert gas like nitrogen.
-
Hydrolytic Degradation: If your sample is in solution, it may be undergoing hydrolysis. Ensure you run control experiments at different pH values to assess hydrolytic stability.
Hypothesized Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on the known chemistry of its constituent parts.
Caption: Hypothesized photodegradation of the tetrazole ring.
Caption: Hypothesized thermal decarboxylation of the benzoic acid moiety.
Experimental Protocols
Below are general protocols for investigating the degradation of this compound. These should be adapted and validated for specific laboratory conditions and equipment.
1. Forced Degradation Study Protocol
-
Objective: To identify potential degradation products and pathways under various stress conditions.
-
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Photostability:
-
Expose the solution (in a quartz cuvette) and solid material to a light source compliant with ICH Q1B guidelines (e.g., xenon lamp).[1][11]
-
The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a "dark control" sample, wrapped in aluminum foil, in the same chamber to monitor for thermal degradation.[1]
-
-
Thermal Degradation:
-
Expose solid material and solutions to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven or stability chamber.[3]
-
Analyze samples at appropriate time points (e.g., 1, 3, 7, 14 days).
-
-
Analysis: Analyze the stressed samples against a non-stressed control using a stability-indicating HPLC method.
-
2. HPLC-UV Method for Purity and Degradation Analysis
-
Objective: To separate and quantify this compound and its degradation products.
-
Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable for aromatic acids.[12][13]
-
Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might be 10-90% B over 20 minutes, followed by a wash and re-equilibration step.
-
Detection: Monitor at a wavelength where both the parent compound and potential degradation products absorb, often around 254 nm. A DAD can be used to screen across a range of wavelengths.
-
Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control. Determine the relative peak areas of the degradation products.
-
Quantitative Data (for Related Compounds)
Since specific quantitative degradation data for this compound is not available, the following tables provide data for related compounds to serve as a reference.
Table 1: Thermal Decomposition Temperatures of Benzoic Acid and Related Compounds
| Compound | Decomposition Onset Temperature (°C) | Notes |
|---|---|---|
| Benzoic Acid | > 370 | Stable at lower temperatures.[4] |
| o-Nitrobenzoic Acid | ~120-200 | The nitro group significantly lowers thermal stability.[14] |
| m-Nitrobenzoic Acid | ~125-190 | More stable than the ortho isomer.[14] |
| p-Nitrobenzoic Acid | ~150-210 | Generally the most stable of the nitro-isomers.[14] |
Table 2: Typical HPLC Conditions for Analysis of Benzoic Acid Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | [15] |
| Mobile Phase | Acetonitrile/Methanol and Acidified Water (e.g., acetate buffer, TFA) | [13] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 230-270 nm | [13][15] |
| Temperature | 25-30 °C |[12] |
Experimental Workflow Visualization
The following diagram outlines a logical workflow for investigating the degradation of a novel compound.
Caption: General workflow for a forced degradation study.
References
- 1. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 10. mdpi.com [mdpi.com]
- 11. ijariie.com [ijariie.com]
- 12. benchchem.com [benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
resolving solubility issues with 3-(1H-tetrazol-1-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 3-(1H-tetrazol-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is expected to have limited solubility in water. This is due to the presence of a hydrophobic benzene ring in its structure.[1][2] The molecule contains both a carboxylic acid group and a tetrazole ring, which can participate in hydrogen bonding. However, the overall hydrophobicity of the benzene backbone likely dominates its interaction with water. Its solubility is expected to be higher in organic solvents.[2][3]
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. As an acidic compound, its solubility will significantly increase in basic conditions (higher pH).[2][4] In a basic solution, the carboxylic acid group deprotonates to form a carboxylate salt, which is much more polar and therefore more soluble in water.[4]
Q3: In which organic solvents is this compound likely to be more soluble?
Based on the properties of benzoic acid, this compound is expected to be readily soluble in various organic solvents such as ethanol, methanol, acetone, and acetonitrile.[3] These solvents can form hydrogen bonds with the carboxylic acid and tetrazole moieties, aiding in dissolution.[3]
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
Initial Checks
-
Verify Compound Identity and Purity: Ensure the material is indeed this compound and check its purity. Impurities can sometimes affect solubility.
-
Visual Inspection: Check for any visual signs of degradation or physical changes in the compound.
-
Review Literature: Although specific data for this compound is scarce, reviewing the solubility of benzoic acid can provide a good starting point.
Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Recommended Actions
-
pH Adjustment: The most effective method for increasing the aqueous solubility of acidic compounds like this compound is to increase the pH of the solution.[4][5] Adding a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid, forming a more soluble salt.
-
Co-solvents: If pH adjustment is not suitable for your experiment, consider using a co-solvent system.[6] Small amounts of a water-miscible organic solvent like DMSO, ethanol, or methanol can significantly improve solubility.
-
Heating and Sonication: Gently heating the solution or using a sonicator can help to overcome the energy barrier for dissolution. However, be cautious about potential degradation of the compound at elevated temperatures. The solubility of benzoic acid, for instance, increases significantly with temperature.[3][7]
-
Particle Size Reduction: If you have the solid compound, reducing its particle size (micronization) can increase the surface area and improve the dissolution rate.[5][6]
-
Salt Formation: For applications where the solid form is used, preparing a salt of this compound (e.g., sodium or potassium salt) can lead to a product with higher aqueous solubility.[5][8]
Data Presentation
| Temperature (°C) | Solubility in Water (g/L) |
| 0 | 1.7[1] |
| 18 | 2.7[1] |
| 25 | 3.44[1] |
| 40 | 5.51[1] |
| 75 | 21.45[1] |
| 100 | 56.31[1][3] |
The solubility of benzoic acid in various organic solvents is generally high.[3] For example, it is readily soluble in ethanol, methanol, and acetone.[3]
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound.
Workflow for Solubility Determination
Caption: Experimental workflow for solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Accurately dilute the clear supernatant or filtrate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Protocol 2: Improving Solubility by pH Adjustment
This protocol describes how to prepare a stock solution of this compound in an aqueous buffer by adjusting the pH.
Mechanism of pH-Dependent Solubility
Caption: pH-dependent ionization and solubility.
Methodology:
-
Initial Suspension: Weigh the desired amount of this compound and add it to the desired volume of water or aqueous buffer. This will likely form a suspension.
-
pH Adjustment: While stirring, slowly add a small amount of a concentrated basic solution (e.g., 1 M NaOH) dropwise.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the compound completely dissolves.
-
Final pH Adjustment: If necessary, adjust the pH to the final desired value for your experiment. Note that lowering the pH may cause the compound to precipitate.
-
Final Volume: Adjust the final volume with the solvent to achieve the desired concentration.
Protocol 3: Preparing a Solution Using a Co-solvent
This protocol details the steps for dissolving this compound using a water-miscible organic co-solvent.
Methodology:
-
Initial Dissolution: Dissolve the weighed amount of this compound in a small volume of a suitable water-miscible organic solvent (e.g., DMSO, ethanol).
-
Aqueous Addition: While vortexing or stirring, slowly add the aqueous buffer to the organic solution.
-
Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the organic co-solvent.
-
Final Concentration: Ensure the final concentration of the organic co-solvent is compatible with your experimental system. For cell-based assays, the concentration of solvents like DMSO should typically be kept low (e.g., <0.5%).
References
- 1. m.youtube.com [m.youtube.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [guidechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Troubleshooting Crystal Growth for 3-(1H-tetrazol-1-yl)benzoic acid MOFs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and crystal growth of Metal-Organic Frameworks (MOFs) utilizing the 3-(1H-tetrazol-1-yl)benzoic acid linker.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallinity of MOFs synthesized with this compound?
A1: The successful crystallization of MOFs is a delicate balance between nucleation and crystal growth. For bifunctional linkers like this compound, which has both a tetrazole and a carboxylic acid group, several factors are critical:
-
Solvent System: The choice of solvent or solvent mixture is paramount as it influences the solubility of the linker and the metal salt, and can act as a structure-directing agent. Common solvents for tetrazole-based MOFs include DMF, DEF, and methanol.
-
Temperature and Reaction Time: These parameters control the kinetics of the reaction. Higher temperatures can lead to faster crystallization but may also result in smaller or less-ordered crystals. A slower heating and cooling ramp is often beneficial.
-
pH of the Reaction Mixture: The pH can affect the deprotonation state of both the tetrazole and carboxylic acid moieties, which in turn influences their coordination to the metal center. This can be a key parameter in determining the final topology of the MOF.
-
Molar Ratio of Reactants: The stoichiometry between the metal salt and the organic linker can dictate the formation of the desired crystalline phase over competing amorphous or undesired crystalline phases.
-
Modulators: The addition of modulators, such as other carboxylic acids (e.g., benzoic acid), can influence the rate of crystal nucleation and growth, often leading to larger, more well-defined crystals.
Q2: My synthesis resulted in an amorphous powder. What are the first steps to troubleshoot this?
A2: The formation of an amorphous precipitate is a common challenge in MOF synthesis. Here are some initial troubleshooting steps:
-
Increase Reaction Time and/or Temperature: An amorphous product may be a kinetic product that requires more time and/or thermal energy to convert to the thermodynamically favored crystalline phase.
-
Adjust the Solvent System: The solubility of your precursors might be too high or too low. Try a different solvent or a mixture of solvents to modulate the solubility and slow down the precipitation rate.
-
Vary the Reactant Concentrations: Lowering the concentration of your metal salt and linker can slow down the nucleation rate, allowing for more ordered crystal growth.
Q3: I've obtained very small or needle-shaped crystals. How can I grow larger, single crystals suitable for X-ray diffraction?
A3: Growing large single crystals can be challenging. Consider the following strategies:
-
Slow Cooling: After the solvothermal reaction, a very slow cooling rate (e.g., 0.1 °C/min) can promote the growth of larger crystals.
-
Use of Modulators: Introducing a modulator, like benzoic acid or acetic acid, can compete with the linker for coordination to the metal center, slowing down the framework formation and encouraging the growth of fewer, larger crystals.
-
Solvent Layering Technique: A solution of the metal salt can be carefully layered on top of a solution of the linker. Crystals may form at the interface over several days or weeks.
-
pH Adjustment: Fine-tuning the pH of the reaction mixture can significantly impact crystal morphology. Experiment with small additions of an acid or base.
Q4: The crystals I've synthesized are not stable and decompose when removed from the mother liquor. What can I do?
A4: This is a known issue for some MOFs, where solvent molecules within the pores are crucial for maintaining the structural integrity of the framework. To mitigate this:
-
Solvent Exchange: Before drying, try exchanging the high-boiling point synthesis solvent (like DMF) with a more volatile, less reactive solvent (like ethanol or acetone) through several washing steps.
-
Gentle Drying: Avoid aggressive drying methods. Air-drying or drying under a gentle vacuum at a low temperature is preferable to high-temperature oven drying.
-
Single-Crystal Handling: For single-crystal X-ray diffraction, crystals should be quickly transferred from the mother liquor to a cryoprotectant oil before being mounted on the diffractometer.
Troubleshooting Guide: From Amorphous Powder to Crystalline MOF
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Amorphous Precipitate | Reaction kinetics are too fast, leading to rapid precipitation instead of ordered crystal growth. | 1. Decrease the reaction temperature.2. Reduce the concentration of reactants.3. Use a solvent system where the precursors are slightly more soluble.4. Introduce a modulator (e.g., benzoic acid) to slow down the reaction. |
| Polycrystalline Powder (Microcrystals) | High nucleation rate leads to the formation of many small crystals instead of a few large ones. | 1. Employ a very slow cooling rate after the solvothermal reaction.2. Further reduce reactant concentrations.3. Increase the amount of modulator.4. Attempt a diffusion-based synthesis method (e.g., solvent layering). |
| Formation of an Unexpected Phase | The solvent may be acting as a structure-directing agent, or the pH is favoring a different coordination mode. | 1. Systematically vary the solvent system (e.g., trying DMF, DMAc, DEF, or mixtures with alcohols).2. Carefully control and adjust the initial pH of the reaction mixture. |
| Low Yield of Crystalline Product | Suboptimal reaction conditions or loss of product during washing. | 1. Optimize the molar ratio of metal to linker.2. Ensure the reaction has gone to completion by extending the reaction time.3. Use centrifugation instead of filtration to collect the product, and wash with care to avoid losing fine crystals. |
Experimental Protocols
Representative Solvothermal Synthesis of a Zinc-based MOF with this compound
This protocol is a suggested starting point and may require optimization.
Materials:
-
This compound (Linker)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (for washing)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 2 °C/min.
-
Hold the temperature at 120 °C for 48 hours.
-
Cool the oven to room temperature at a rate of 0.1 °C/min.
-
Colorless crystals should form. Collect the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under a gentle vacuum at room temperature.
Characterization
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk sample.
-
Scanning Electron Microscopy (SEM): To observe the morphology and size of the crystals.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and identify solvent loss.
Quantitative Data Summary
The following table provides typical ranges for synthesis parameters for tetrazole-carboxylate MOFs, which can be used as a starting point for the optimization of MOFs with this compound.
| Parameter | Typical Range | Notes |
| Metal:Linker Molar Ratio | 1:1 to 1:2 | The optimal ratio is highly system-dependent and should be screened. |
| Reaction Temperature (°C) | 80 - 150 | Higher temperatures can accelerate crystallization but may negatively impact crystal quality. |
| Reaction Time (hours) | 24 - 72 | Longer reaction times can sometimes help in transforming an amorphous product into a crystalline one. |
| Cooling Rate (°C/min) | 0.1 - 5 | Slower cooling rates are generally preferred for growing larger crystals. |
| pH | 3 - 7 | The pH can be adjusted with small amounts of acid (e.g., HCl) or base (e.g., NaOH). |
Visualizations
Caption: General experimental workflow for the solvothermal synthesis of a MOF.
Caption: A logical workflow for troubleshooting common MOF crystallization issues.
Technical Support Center: Synthesis of 3-(1H-tetrazol-1-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-(1H-tetrazol-1-yl)benzoic acid. It includes frequently asked questions (FAQs), a troubleshooting guide, detailed experimental protocols, and key data presented for easy comparison.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely reported and scalable method for the synthesis of 1-substituted tetrazoles, such as this compound, is the one-pot reaction of a primary amine (3-aminobenzoic acid) with triethyl orthoformate and sodium azide.[1][2][3][4] This method is generally preferred for its directness and avoidance of isolating hazardous intermediates. Various catalysts can be employed to improve reaction efficiency and yield.
Q2: What are the main safety concerns when scaling up this synthesis?
A2: The primary safety concern is the use of sodium azide, which is highly toxic and can form explosive heavy metal azides or the highly toxic and explosive hydrazoic acid (HN₃) under acidic conditions.[5] When scaling up, it is crucial to handle sodium azide with appropriate personal protective equipment (PPE) in a well-ventilated area and to avoid contact with acids and heavy metals. Reactions are also often conducted at elevated temperatures, which requires careful monitoring and control to prevent runaway reactions.[1] Continuous-flow synthesis has been explored as a safer alternative for handling hazardous reagents and intermediates on a larger scale.[6][7]
Q3: Can regioisomers (e.g., 3-(2H-tetrazol-2-yl)benzoic acid) form during the synthesis?
A3: While the formation of regioisomers is a known challenge in the alkylation of 5-substituted 1H-tetrazoles, the direct synthesis from a primary amine, triethyl orthoformate, and sodium azide is generally selective for the 1-substituted isomer.[8] However, it is always good practice to characterize the final product thoroughly using techniques like NMR spectroscopy to confirm the desired regiochemistry.
Q4: What are the typical yields and reaction times for this synthesis?
A4: Yields and reaction times can vary significantly depending on the specific protocol, including the catalyst used, reaction temperature, and scale. Reported yields for the synthesis of 1-substituted tetrazoles using this method are generally in the range of good to excellent.[1][3] Reaction times can range from a few hours to over 24 hours.[1][3] Optimization of reaction conditions is crucial for achieving high yields in a shorter timeframe, especially for large-scale production.
Q5: What are the recommended purification methods for the final product?
A5: Purification typically involves a work-up procedure to remove the catalyst and unreacted starting materials, followed by crystallization. The work-up often includes dilution with water, extraction with an organic solvent like ethyl acetate, and then purification of the crude product.[1][9] Crystallization from a suitable solvent system (e.g., ethyl acetate-hexane) is a common final step to obtain the pure this compound.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Poor quality of reagents | - Use a freshly prepared or new batch of catalyst.- Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS.- Extend the reaction time.- Ensure all reagents, especially triethyl orthoformate and sodium azide, are of high purity and handled under anhydrous conditions where necessary. |
| Formation of Side Products | - Reaction temperature is too high, leading to decomposition.- Presence of impurities in starting materials. | - Optimize the reaction temperature; a lower temperature for a longer duration might be beneficial.- Ensure the purity of 3-aminobenzoic acid and other reagents before starting the reaction. |
| Difficult Product Isolation/Purification | - Product is soluble in the aqueous phase during work-up.- Emulsion formation during extraction.- Co-precipitation of impurities. | - Adjust the pH of the aqueous layer to ensure the carboxylic acid is protonated and less water-soluble before extraction.- Add brine to the aqueous layer to break up emulsions.- Optimize the crystallization solvent system to selectively precipitate the desired product. |
| Safety Concerns During Scale-up | - Risk of exposure to sodium azide dust.- Potential for rapid gas evolution or exothermic reaction. | - Handle sodium azide in a fume hood with appropriate PPE. For larger quantities, consider using an enclosed system.- Scale up the reaction in increments. Ensure adequate cooling and pressure relief systems are in place. Monitor the reaction temperature closely. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of 1-substituted tetrazoles.[1][3][4] Optimization may be required for specific scales and equipment.
Materials:
-
3-Aminobenzoic acid
-
Sodium azide (NaN₃)
-
Triethyl orthoformate (CH(OC₂H₅)₃)
-
Catalyst (e.g., Yb(OTf)₃, acetic acid, or a heterogeneous catalyst)
-
Solvent (if not solvent-free, e.g., DMF or acetic acid)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzoic acid, sodium azide, and the chosen catalyst.
-
Reagent Addition: Add triethyl orthoformate to the mixture. If a solvent is used, add it at this stage.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically between 90-120°C) and stir vigorously.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to the reaction mixture.
-
Extraction: Acidify the aqueous mixture with HCl to a pH of approximately 2-3 to precipitate the product. Extract the product with ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for 1-Substituted Tetrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yields | Reference |
| Yb(OTf)₃ | Acetic Acid | Reflux | 10-12 | Good | [2] |
| Acetic Acid | Acetic Acid | 90 | 3 | High (83%) | [3] |
| ASBN Nanocomposite | Solvent-free | 120 | 3 | Good to Excellent | [1] |
| Natrolite Zeolite | Solvent-free | 120 | 4 | High | [5] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key components for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(1H-tetrazol-1-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-tetrazol-1-yl)benzoic acid. Our focus is on strategies to avoid the formation of the undesired N2-isomer and to ensure a high yield of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the challenges regarding isomer formation?
A1: The most prevalent method for synthesizing 1-substituted-1H-tetrazoles, such as this compound, is the reaction of a primary amine with an orthoformate and sodium azide.[1][2][3][4] This method is generally favored for its regioselectivity towards the N1-substituted isomer. However, the formation of the N2-isomer can still occur to some extent, depending on the reaction conditions. The primary challenge is to maximize the yield of the desired N1-isomer while minimizing the formation of the N2-isomer, which can be difficult to separate.
Q2: How can I regioselectively synthesize the N1-isomer, this compound?
A2: A reliable method for the regioselective synthesis of 1-aryl-1H-tetrazoles involves the reaction of the corresponding aniline (in this case, 3-aminobenzoic acid) with triethyl orthoformate and sodium azide.[1][3][5] This one-pot reaction proceeds via the formation of an imidate intermediate, which then undergoes cyclization with azide. The reaction conditions can be optimized to favor the formation of the N1-isomer.
Q3: What are the key reaction parameters to control for achieving high N1-selectivity?
A3: Key parameters to control include the choice of solvent, temperature, and catalyst. Acetic acid is a commonly used solvent for this reaction.[3][5] The reaction temperature and time also play a crucial role, with reactions often carried out at elevated temperatures for several hours. The order of addition of reagents can also impact the yield and selectivity.[3]
Q4: What should I do if I obtain a mixture of N1 and N2 isomers?
A4: If a mixture of isomers is formed, separation is necessary. Due to their similar physicochemical properties, separating N1 and N2 isomers can be challenging.[6] Common purification techniques include:
-
Recrystallization: Differences in solubility between the isomers in a particular solvent system may allow for separation by careful recrystallization.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating isomers. A careful selection of the eluent system is critical to achieve good separation.
Q5: Are there any alternative methods to synthesize 1,5-disubstituted tetrazoles that might be adapted for this synthesis?
A5: While the primary amine, orthoformate, and azide method is highly recommended for N1-selectivity, other methods for synthesizing 1,5-disubstituted tetrazoles exist. For instance, the reaction of nitrones with phosphorazidates can yield 1,5-disubstituted tetrazoles.[2] However, adapting these methods for the specific synthesis of this compound and controlling the regioselectivity might require significant optimization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | - Incomplete reaction. - Decomposition of starting materials or product. - Inactive reagents. | - Increase reaction time and/or temperature. Monitor reaction progress by TLC. - Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to oxidation. - Use fresh, high-purity starting materials and solvents. |
| Formation of Significant Amounts of N2-Isomer | - Suboptimal reaction conditions (e.g., temperature, solvent). - Steric or electronic effects of the substituent influencing the cyclization step. | - Optimize the reaction temperature; sometimes a lower temperature can improve selectivity. - Screen different solvents. While acetic acid is common, other polar aprotic solvents could be explored. - Consider using a catalyst that may favor the formation of the N1-isomer.[1] |
| Difficulty in Separating N1 and N2 Isomers | - Similar polarity and solubility of the isomers. | - For column chromatography, use a long column with a shallow solvent gradient to improve resolution. - For recrystallization, try a variety of solvent systems and cooling rates. Seeding with a pure crystal of the desired isomer can sometimes help. |
| Presence of Unreacted Starting Material (3-aminobenzoic acid) | - Insufficient reaction time or temperature. - Stoichiometry of reagents is not optimal. | - Prolong the reaction time or cautiously increase the temperature. - Ensure an appropriate molar ratio of triethyl orthoformate and sodium azide to the amine. |
Experimental Protocols
Regioselective Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 1-substituted-1H-tetrazoles from primary amines.[1][5][7]
Materials:
-
3-Aminobenzoic acid
-
Triethyl orthoformate
-
Sodium azide
-
Glacial acetic acid
-
Ethyl acetate
-
n-Hexane
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzoic acid (1.0 mmol), sodium azide (1.2 mmol), and triethyl orthoformate (1.5 mmol).
-
To this mixture, add glacial acetic acid (5 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the eluent.
-
After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water (50 mL) and stir for 30 minutes to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography to obtain pure this compound.
Quantitative Data Summary (Illustrative)
| Method | Starting Material | Conditions | Yield of N1-Isomer (%) | N1:N2 Isomer Ratio | Reference |
| Amine/Orthoformate/Azide | 4,4'-diaminobiphenyl ether | Trimethyl orthoformate, NaN3, Acetic Acid, 90°C, 3h | 91 | N1 selective | [5] |
| Amine/Orthoformate/Azide | 4,4'-disulfanediyldianiline | Trimethyl orthoformate, NaN3, Acetic Acid, 100°C, 24h | 30 | N1 selective | [5] |
| Amine/Orthoformate/Azide | Aniline | Triethyl orthoformate, NaN3, Fe3O4@SiO2-Im[Br]-SB-Cu(II) catalyst, Water, 40°C | High | N1 selective | [1] |
Note: The yields and isomer ratios are highly dependent on the specific substrate and reaction conditions. The data presented is for analogous aromatic amines and serves as a general guideline.
Visualizations
Logical Workflow for Avoiding Isomer Formation
Caption: A logical workflow for the regioselective synthesis of this compound.
Signaling Pathway for N1-Isomer Formation
Caption: Proposed reaction pathway for the formation of the N1-isomer.
References
- 1. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
stability issues of 3-(1H-tetrazol-1-yl)benzoic acid under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(1H-tetrazol-1-yl)benzoic acid under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] The tetrazole ring is generally stable, but the overall molecular structure, including the benzoic acid moiety, can introduce instabilities under certain conditions.[1]
Q2: In what pH range is this compound expected to be most stable?
While the optimal pH is specific to each compound, many pharmaceutical compounds exhibit the greatest stability in the pH range of 4 to 8.[1] For this compound, it is crucial to perform a pH-rate profile study to determine the specific pH of maximum stability.
Q3: What are the potential degradation pathways for this compound under acidic and basic conditions?
While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the chemistry of its constituent parts: the tetrazole ring and the benzoic acid group.
-
Acidic Conditions: Under strong acidic conditions and heat, hydrolysis of the amide-like bond within the tetrazole ring could be a potential, though generally slow, degradation pathway. The benzoic acid portion of the molecule is relatively stable to acid hydrolysis.
-
Basic Conditions: The tetrazole ring is generally stable in basic conditions. However, some angiotensin-II receptor antagonists containing a tetrazole moiety have shown major alkaline degradation products. The carboxylic acid group will be deprotonated to the carboxylate, which is generally stable.
Q4: How can I identify the degradation products of my this compound experiment?
Forced degradation studies are the standard approach to identify potential degradation products.[1][2] These studies involve subjecting the compound to harsh conditions (strong acid, strong base, high temperature, oxidizing agents, and light) to accelerate degradation. The resulting mixture can then be analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradants.[1] The structure of significant degradants can be characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in my acidic solution.
| Possible Cause | Troubleshooting Step |
| Harsh Acidic Conditions | Reduce the concentration of the acid (e.g., from 0.1N HCl to 0.01N HCl). |
| Elevated Temperature | Conduct the experiment at a lower temperature (e.g., room temperature instead of 60°C). |
| Presence of Catalysts | Ensure the absence of metal ions that could catalyze degradation by using high-purity water and reagents, and consider the use of a chelating agent like EDTA.[1] |
| Incorrect pH | Verify the pH of your solution. The stability of the compound may be highly pH-dependent. |
Issue 2: My compound appears to be unstable in a basic solution.
| Possible Cause | Troubleshooting Step |
| High Base Concentration | Decrease the concentration of the base (e.g., from 0.1N NaOH to 0.01N NaOH). |
| Elevated Temperature | Perform the experiment at a lower temperature. |
| Oxidative Degradation | If the basic solution is not deoxygenated, oxidative degradation may occur. Consider purging the solution with an inert gas like nitrogen or argon. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability and identify potential degradation products.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store samples at room temperature and 60°C.[1] |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store samples at room temperature and 60°C.[1] |
| Oxidation | Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.[1] |
| Thermal Degradation | Place a sample of the stock solution in an oven at 70°C.[1] |
| Photodegradation | Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[1] |
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1]
4. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method capable of separating the parent compound from all degradation products.[1]
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Identify and quantify the major degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
Validation & Comparative
comparative study of tetrazole-based ligands
A Comparative Study of Tetrazole-Based Ligands in Diverse Applications
For Researchers, Scientists, and Drug Development Professionals
Tetrazole-based ligands have garnered significant attention across various scientific disciplines due to their unique electronic properties, metabolic stability, and versatile coordination capabilities. This guide provides an objective comparison of the performance of tetrazole-based ligands in several key application areas, supported by experimental data from recent literature.
Corrosion Inhibition
Tetrazole derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes corrosive processes.
Comparative Performance of Tetrazole-Based Corrosion Inhibitors
A study on the corrosion inhibition of mild steel in 1 M HCl solution demonstrated the high efficiency of 2,5-disubstituted tetrazole derivatives. The comparison of two such inhibitors, P1 and P2, at a concentration of 10⁻⁴ M is summarized below.
| Inhibitor | Structure | Concentration (M) | Inhibition Efficiency (%) | Reference |
| P1 | 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine | 10⁻⁴ | 82.7 | [1][2] |
| P2 | 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine | 10⁻⁴ | 94.6 | [1][2] |
Experimental Protocol: Potentiodynamic Polarization
The corrosion inhibition efficiency of the tetrazole derivatives was evaluated using potentiodynamic polarization measurements.[1]
-
Electrode Preparation : Mild steel specimens are polished with a series of emery papers of different grades, degreased with acetone, washed with distilled water, and dried.
-
Electrochemical Cell : A three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution : The test solution is 1 M HCl, both with and without the tetrazole inhibitors at various concentrations.
-
Measurement : The polarization curves are recorded by scanning the potential from a more negative potential to a more positive potential with respect to the open circuit potential (OCP) at a specific scan rate.
-
Data Analysis : The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr - i'_corr) / i_corr] * 100 where i_corr and i'_corr are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Anticancer Activity
The tetrazole moiety is a prominent scaffold in medicinal chemistry, and numerous derivatives have been investigated for their potential as anticancer agents.[3] Their activity is often attributed to their ability to mimic a carboxylic acid group, leading to interactions with biological targets.[4]
Comparative Performance of Tetrazole-Based Anticancer Agents
A series of novel tetrazole-based isoxazolines were synthesized and evaluated for their in vitro anticancer activity against human lung (A549) and breast (MDA-MB-231) cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Compound | R | R' | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. MDA-MB-231 | Reference |
| 4a | H | H | 3.14 | 3.62 | [5] |
| 4b | 4-Cl | H | 2.81 | 3.15 | [5] |
| 4c | 4-F | H | 2.53 | 2.97 | [5] |
| 4d | 4-Br | H | 2.96 | 3.28 | [5] |
| 4e | 4-NO₂ | H | 2.11 | 2.64 | [5] |
| 4f | 4-OCH₃ | H | 3.32 | 3.81 | [5] |
| 4g | H | 4-Cl | 2.24 | 2.76 | [5] |
| 4h | 4-Cl | 4-Cl | 1.51 | 2.83 | [5] |
| 4i | 4-F | 4-Cl | 1.49 | 2.91 | [5] |
| 4j | 4-Br | 4-Cl | 1.83 | 3.02 | [5] |
| 4k | 4-NO₂ | 4-Cl | 1.22 | 2.45 | [5] |
| 4l | 4-OCH₃ | 4-Cl | 2.47 | 3.18 | [5] |
Experimental Protocol: MTT Assay for IC₅₀ Determination
The cytotoxic effect of the tetrazole derivatives can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for cell attachment.
-
Compound Treatment : The cells are treated with various concentrations of the tetrazole compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT solution is added to each well, and the plate is incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation : The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
Antibacterial Activity
Tetrazole-containing compounds and their metal complexes have demonstrated promising antibacterial properties against a range of pathogenic bacteria. The nitrogen-rich tetrazole ring can coordinate with metal ions, often enhancing the biological activity of the resulting complex.[8]
Comparative Performance of Tetrazole-Based Antibacterial Agents
A series of novel D-ribofuranosyl tetrazoles were synthesized and their antibacterial activity was evaluated. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined against several bacterial strains and compared with standard antibiotics.[9]
| Compound | MIC (μM) vs. E. coli | MIC (μM) vs. S. aureus | MIC (μM) vs. S. faecalis | Reference |
| 1c | 15.06 | 15.06 | 30.12 | [9] |
| 5c | 13.37 | 13.37 | 26.74 | [9] |
| 8c | - | - | 31.06 | [9] |
| Chloramphenicol | 19.34 | 38.68 | 38.68 | [9] |
| Ampicillin | 28.62 | 57.24 | 57.24 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The MIC of the tetrazole derivatives can be determined using the broth microdilution method.[10][11]
-
Preparation of Inoculum : A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution : The tetrazole compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the bacterial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12]
Catalysis
Tetrazole-based ligands have been successfully employed in the development of catalysts for various organic transformations. The tetrazole moiety can act as a ligand to stabilize metal centers, thereby influencing the catalytic activity and selectivity.[13]
Comparative Performance of Tetrazole-Based Catalysts
The synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide is a common reaction to evaluate catalytic performance. The following table summarizes the yield of 5-phenyl-1H-tetrazole using different nanocatalysts under optimized conditions.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe₃O₄@Nd | - | - | - | - | - | [14] |
| Fe₃O₄@silica sulfonic acid | - | - | 100 | 0.83 | - | [14] |
| Co(II) complex | 1 mol% | DMF | 110 | 12 | >99 | [15][16] |
| [CuCl₂(DMAP)₄]·2.66H₂O | 10 mol% | - | 100 | 6 | 82 | [17] |
Note: Direct comparison is challenging due to variations in reaction conditions. The data is presented to showcase the application of different tetrazole-related catalysts.
Experimental Protocol: Catalytic Synthesis of 5-Phenyl-1H-tetrazole
A general procedure for the cobalt-catalyzed synthesis of 5-phenyl-1H-tetrazole is as follows:[15][16]
-
Reaction Setup : A mixture of benzonitrile, sodium azide, and the cobalt(II) catalyst is prepared in a suitable solvent (e.g., DMF) in a reaction vessel.
-
Reaction Conditions : The reaction mixture is heated at a specific temperature (e.g., 110°C) for a designated time (e.g., 12 hours).
-
Work-up : After cooling to room temperature, the reaction mixture is acidified with HCl. The resulting precipitate is filtered, washed with water, and dried.
-
Purification : The crude product can be further purified by recrystallization or column chromatography.
-
Characterization : The structure of the product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. clyte.tech [clyte.tech]
- 8. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
Validation of 3-(1H-tetrazol-1-yl)benzoic Acid's Binding Affinity: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity Data
The following table summarizes the binding affinities (IC50 values) of several established AT1 receptor antagonists that feature the core tetrazole pharmacophore. This data provides a benchmark for the anticipated affinity of structurally related compounds like 3-(1H-tetrazol-1-yl)benzoic acid. The IC50 value represents the concentration of a drug that is required for 50% inhibition of the binding of a radiolabeled ligand to the receptor.
| Compound | AT1 Receptor Binding Affinity (IC50) | Reference |
| Losartan | 2.6 nM | [1] |
| Olmesartan | 6.7 nM | [1] |
| Telmisartan | 5.1 nM | [1] |
| Irbesartan | 15.8 nM | [1] |
| Valsartan | 44.9 nM | [1] |
Experimental Protocols
A standard method to determine the binding affinity of a compound to the AT1 receptor is a competitive radioligand binding assay. Below is a detailed protocol for such an experiment.
AT1 Receptor Radioligand Binding Assay
Objective: To determine the in vitro binding affinity of a test compound for the angiotensin II type 1 (AT1) receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human AT1 receptor.
-
Radioligand: ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II (a high-affinity, radiolabeled AT1 receptor antagonist).
-
Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known, unlabeled AT1 receptor antagonist (e.g., Losartan) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.
-
Assay Setup: In a multi-well plate, add the following to each well:
-
Cell membranes expressing the AT1 receptor.
-
¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II at a final concentration near its Kd.
-
Either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the relevant biological pathway and a generalized workflow for a binding affinity assay.
Caption: Angiotensin II signaling pathway and the point of intervention for AT1 receptor antagonists.
Caption: Generalized workflow for a competitive radioligand binding assay.
References
A Comparative Guide to the Properties of 3-(1H-tetrazol-1-yl)benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and pharmacological properties of the ortho, meta, and para isomers of 3-(1H-tetrazol-1-yl)benzoic acid. The information presented herein is intended to assist researchers in the fields of medicinal chemistry, pharmacology, and drug development in understanding the nuanced differences between these structurally related compounds. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, often employed to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Understanding the impact of the tetrazole's position on the benzoic acid scaffold is crucial for rational drug design.
Physicochemical Properties
The position of the tetrazol-1-yl group on the benzoic acid ring significantly influences its physicochemical properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of available experimental and predicted data is presented below.
| Property | 2-(1H-tetrazol-1-yl)benzoic acid (ortho) | This compound (meta) | 4-(1H-tetrazol-1-yl)benzoic acid (para) |
| Molecular Formula | C₈H₆N₄O₂ | C₈H₆N₄O₂ | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol | 190.16 g/mol | 190.16 g/mol |
| Melting Point (°C) | Not Found | 181-182 (dec.)[3] | Not Found |
| Water Solubility | 15.6 µg/mL (Predicted)[4] | Not Found | Not Found |
| pKa | Not Found | Not Found | Not Found |
| LogP | Not Found | Not Found | Not Found |
Pharmacological Properties
While comprehensive comparative pharmacological data is limited, the available information suggests that these isomers may possess anti-inflammatory and analgesic properties. The tetrazole moiety is often incorporated into compounds designed to have anti-inflammatory, analgesic, and other therapeutic effects.[1][5]
4-(1H-tetrazol-1-yl)benzoic acid (para-isomer) has been specifically mentioned as a key intermediate in the synthesis of pharmaceuticals with anti-inflammatory and analgesic activities.[5] This suggests that the para-isomer, in particular, may have a favorable substitution pattern for interacting with biological targets relevant to pain and inflammation.
Derivatives of tetrazole-containing compounds have been evaluated for their analgesic activity using methods like the tail-flick test and for anti-inflammatory effects using the carrageenan-induced paw edema model.[1][6] These assays are standard preliminary screens for potential analgesic and anti-inflammatory drugs.
Potential Signaling Pathways
Given the reported anti-inflammatory and analgesic potential, it is plausible that these isomers could interact with key signaling pathways involved in inflammation and pain modulation. A likely mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Another related pathway is the lipoxygenase (LOX) pathway, which is also involved in the inflammatory response.
Further investigation is required to determine if the this compound isomers exert their potential therapeutic effects through the inhibition of COX and/or LOX pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physicochemical and pharmacological properties of these isomers. Standard experimental protocols are outlined below.
Determination of pKa (Potentiometric Titration)
-
Solution Preparation: Prepare a standard solution of the tetrazolylbenzoic acid isomer of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.
Determination of LogP (Shake-Flask Method)
-
System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer) and pre-saturate each phase with the other.
-
Compound Addition: Add a known amount of the tetrazolylbenzoic acid isomer to the biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Aqueous Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid tetrazolylbenzoic acid isomer to a known volume of water (or a buffer of a specific pH) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Solubility Value: The measured concentration represents the aqueous solubility of the compound at that temperature and pH.
In Vivo Analgesic Activity (Tail-Flick Test)
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Compound Administration: Administer the test compound (a specific isomer of tetrazolylbenzoic acid) to the animals at a predetermined dose, typically via oral or intraperitoneal injection. A control group should receive the vehicle.
-
Nociceptive Stimulus: Apply a thermal stimulus (e.g., a focused beam of light) to the animal's tail.
-
Latency Measurement: Measure the time it takes for the animal to withdraw its tail (tail-flick latency).
-
Data Analysis: Compare the tail-flick latencies of the treated group with the control group. An increase in latency indicates an analgesic effect.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Model: Use a suitable animal model, such as rats.
-
Compound Administration: Administer the test compound to the animals at a specific dose. A control group receives the vehicle, and a positive control group can receive a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: Inject a small volume of a carrageenan solution into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Diagrams
To visualize the potential mechanism of action and experimental workflows, the following diagrams are provided.
Caption: Experimental workflow for characterizing the properties of this compound isomers.
Caption: Potential anti-inflammatory signaling pathways targeted by this compound isomers.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]
- 7. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Evolving Landscape of Corrosion Inhibition: A Comparative Analysis of Tetrazole and Benzoic Acid Derivatives
While direct experimental data on the corrosion inhibition efficacy of 3-(1H-tetrazol-1-yl)benzoic acid remains elusive in publicly available research, a comprehensive comparative analysis of structurally related tetrazole and benzoic acid derivatives provides valuable insights for researchers and drug development professionals. This guide synthesizes existing experimental data to offer a comparative overview of the performance of these two important classes of corrosion inhibitors.
Organic compounds containing heteroatoms such as nitrogen and oxygen, particularly those with aromatic structures, are well-established as effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. Both tetrazole and benzoic acid derivatives fall into this category, with their respective functional groups playing a crucial role in their inhibitive action.
Comparative Performance of Tetrazole Derivatives
Tetrazole derivatives have garnered significant attention as corrosion inhibitors due to the presence of four nitrogen atoms in the heterocyclic ring, which act as active centers for adsorption. The inhibition efficiency of these compounds is highly dependent on the nature and position of substituent groups on the tetrazole ring and any attached phenyl groups.
A study on newly synthesized 2,5-disubstituted tetrazoles, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1) and 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2), demonstrated high inhibition efficiencies for mild steel in 1 M HCl.[1] Another investigation into N-benzyl-N-(4-chlorophenyl)-1H-tetrazole-5-amine (NBTA) on stainless steel in 0.5M H2SO4 also reported excellent performance.[2][3] Furthermore, a study on 1-Phenyl-1H-tetrazol (PHT) for pipeline steel in 0.5 M sulfuric acid solution showed significant corrosion inhibition.[4][5] The drug Irbesartan, which contains a tetrazole moiety, has also been shown to be an effective corrosion inhibitor for carbon steel in 1.0 M HCl.[3][6]
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Experimental Technique(s) |
| 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1) | Mild Steel | 1 M HCl | 10⁻⁴ M | 82.7 | Potentiodynamic Polarization |
| 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2) | Mild Steel | 1 M HCl | 10⁻⁴ M | 94.6 | Potentiodynamic Polarization |
| N-benzyl-N-(4-chlorophenyl)-1H-tetrazole-5-amine (NBTA) | Stainless Steel 316L | 0.5 M H₂SO₄ | 10⁻³ mol/L | 98.86 | Electrochemical Impedance Spectroscopy |
| 1-Phenyl-1H-tetrazol (PHT) | Pipeline Steel (X65) | 0.5 M H₂SO₄ | 1 mM | 92.1 | Potentiodynamic Polarization |
| Irbesartan | Carbon Steel | 1.0 M HCl | 10⁻² M | 94 | Electrochemical Impedance Spectroscopy |
Comparative Performance of Benzoic Acid Derivatives
Benzoic acid and its derivatives are another class of organic compounds that exhibit corrosion inhibition properties, primarily through the adsorption of the carboxylate group and the influence of the aromatic ring on the metal surface. The presence of electron-donating or electron-withdrawing groups on the benzene ring can significantly affect their performance.
A detailed study on benzoic acid (C1), para-hydroxybenzoic acid (C2), and 3,4-dihydroxybenzoic acid (C3) as corrosion inhibitors for AISI 316 stainless steel in 0.5 M HCl revealed that the inhibition efficiency increases with an increasing number of hydroxyl groups.[4][7][8]
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Experimental Technique(s) |
| Benzoic acid (C1) | AISI 316 Stainless Steel | 0.5 M HCl | 10⁻³ M | 78.9 | Electrochemical Impedance Spectroscopy |
| para-hydroxybenzoic acid (C2) | AISI 316 Stainless Steel | 0.5 M HCl | 10⁻³ M | 85.1 | Electrochemical Impedance Spectroscopy |
| 3,4-dihydroxybenzoic acid (C3) | AISI 316 Stainless Steel | 0.5 M HCl | 10⁻³ M | 91.8 | Electrochemical Impedance Spectroscopy |
Experimental Protocols
The evaluation of corrosion inhibitor efficacy typically involves a combination of electrochemical and surface analysis techniques.
Electrochemical Measurements
Potentiodynamic Polarization: This technique involves changing the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). From this plot, key parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface. It involves applying a small amplitude AC voltage at different frequencies and measuring the impedance. The data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from EIS, which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated as:
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
Weight Loss Measurements
This is a classical and straightforward method where a pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific duration. After immersion, the coupon is cleaned, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency.
Experimental Workflow for Corrosion Inhibitor Evaluation
The following diagram illustrates a typical workflow for the experimental evaluation of a new corrosion inhibitor.
Caption: A generalized workflow for the evaluation of corrosion inhibitors.
Conclusion
Based on the available data for structurally similar compounds, both tetrazole and benzoic acid derivatives demonstrate significant potential as corrosion inhibitors. Tetrazole derivatives, in general, appear to exhibit higher inhibition efficiencies at lower concentrations compared to the studied benzoic acid derivatives. This is likely due to the presence of multiple nitrogen atoms in the tetrazole ring, which facilitates stronger adsorption onto the metal surface.
The efficacy of this compound as a corrosion inhibitor remains to be experimentally determined. However, its hybrid structure, combining both a tetrazole ring and a benzoic acid moiety, suggests that it could be a highly effective corrosion inhibitor. The tetrazole group would provide strong adsorption sites, while the benzoic acid group could further enhance its interaction with the metal surface. Future experimental studies are warranted to quantify the performance of this specific compound and to elucidate its mechanism of inhibition. Such research would be a valuable contribution to the field of corrosion science and would provide crucial data for the development of new and more effective corrosion inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 3. ELECTROCHEMICAL INVESTIGATION OF INHIBITORY OF NEW SYNTHESIZED TETRAZOLE DERIVATIVE ON CORROSION OF STAINLESS STEEL 316L IN ACIDIC MEDIUM - Iranian Journal of Materials Science and Engineering [fn.iust.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medi ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06742C [pubs.rsc.org]
- 8. Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Performance Analysis of 3-(1H-tetrazol-1-yl)benzoic Acid-Based MOFs and Other Microporous Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance Metrics
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with vast potential in gas storage and separation, catalysis, and drug delivery, owing to their high porosity and tunable structures. This guide provides a comparative analysis of the performance of MOFs based on the 3-(1H-tetrazol-1-yl)benzoic acid linker and its structural isomers against other well-established MOFs, namely UiO-66 and ZIF-8. While quantitative performance data for MOFs synthesized with the specific this compound linker is not extensively available in the current literature, this guide utilizes data from closely related isomers and derivatives to provide a valuable performance overview.
Performance Snapshot: Gas Adsorption and Surface Area
The ability of a MOF to adsorb and store gases is a critical performance indicator for applications in carbon capture, hydrogen storage, and gas purification. The Brunauer-Emmett-Teller (BET) surface area is a key parameter that often correlates with a MOF's adsorption capacity. Below is a comparison of these metrics for a copper-based MOF synthesized with a structural isomer, 4-(1H-tetrazol-5-yl)benzoic acid (Cu-TBA), and the benchmark MOFs, UiO-66 and ZIF-8.
| MOF | Metal Center | Organic Linker | BET Surface Area (m²/g) | CO₂ Adsorption (mmol/g) | H₂ Adsorption (wt %) |
| Cu-TBA-1 | Cu | 4-(1H-tetrazol-5-yl)benzoic acid | 616[1] | 3.08 (at 298 K, 1 bar)[1] | 1.16 (at 77 K, 1 atm)[1] |
| Cu-TBA-2 | Cu | 4-(1H-tetrazol-5-yl)benzoic acid | 356[1] | 2.54 (at 298 K, 1 bar)[1] | 1.54 (at 77 K, 1 atm)[1] |
| UiO-66 | Zr | 1,4-benzenedicarboxylic acid | ~1100-1200 | ~2.5-3.5 (at 298 K, 1 bar) | ~1.2 (at 77 K, 1 bar) |
| ZIF-8 | Zn | 2-methylimidazole | ~1300-1700 | ~1.2 (at 298 K, 1 bar) | ~0.3 (at 77 K, 1 bar) |
Catalytic and Luminescent Potential
While specific quantitative catalytic data for this compound-based MOFs is still emerging, the presence of both a Lewis acidic metal center and potentially basic nitrogen atoms on the tetrazole ring suggests their potential as catalysts. For instance, related imidazole-based MOFs have been explored for reactions like the Knoevenagel condensation.
Similarly, the organic linker's aromatic nature and the presence of the tetrazole moiety can impart luminescent properties to the resulting MOFs. MOFs based on the related 5-(1H-tetrazol-5-yl)isophthalic acid ligand with Cd(II) and Zn(II) have been shown to exhibit intense photoluminescence in the solid state at room temperature[2][3]. This suggests that MOFs derived from this compound could be promising candidates for applications in sensing and bio-imaging.
Experimental Workflows and Logical Relationships
To understand the synthesis and application of these materials, it is crucial to visualize the experimental processes and the logical connections between different aspects of MOF development.
References
Comparative Biological Activities of 3-(1H-Tetrazol-1-yl)benzoic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 3-(1H-tetrazol-1-yl)benzoic acid derivatives. The information is compiled from recent studies and presented to facilitate the understanding of their potential as therapeutic agents. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a range of biological activities. The tetrazole ring often acts as a bioisostere for a carboxylic acid group, enhancing metabolic stability and receptor binding. This guide focuses on the quantitative comparison of these derivatives, primarily as xanthine oxidase inhibitors, with additional context on their potential in other therapeutic areas.
Xanthine Oxidase Inhibition
A significant area of investigation for this compound derivatives has been their potent inhibitory activity against xanthine oxidase (XO), a key enzyme in purine metabolism. Elevated XO activity is implicated in hyperuricemia and gout. Structure-activity relationship (SAR) studies have revealed key determinants for potent XO inhibition.
A study on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives demonstrated that the 3'-(1H-tetrazol-1-yl) moiety is a crucial fragment for activity.[1] The introduction of a substituted benzyloxy group at the 4'-position of the phenyl ring was found to be beneficial for potency, with an m-cyanobenzyloxy substitution (compound 2s ) resulting in an IC50 value of 0.031 μM, comparable to the known XO inhibitor topiroxostat (IC50 = 0.021 μM).[1] Enzyme kinetics studies revealed that compound 2s acts as a mixed-type inhibitor.[1]
Comparative Data: Xanthine Oxidase Inhibitory Activity
| Compound | R (Substitution on Phenyl Ring) | IC50 (µM) | Reference |
| 1 | H | > 50 | [1] |
| 2a | 4'-methoxy | 0.54 | [1] |
| 2j | 4'-(benzyloxy) | 0.12 | [1] |
| 2s | 4'-(3-cyanobenzyloxy) | 0.031 | [1] |
| Topiroxostat | (Reference Drug) | 0.021 | [1] |
Other Potential Biological Activities
While xanthine oxidase inhibition is a well-documented activity, the broader therapeutic potential of this compound derivatives is an active area of research. Preliminary studies and the known pharmacological profile of the tetrazole moiety suggest potential applications in areas such as:
-
Anticancer Activity: Tetrazole derivatives, in general, have shown promise as anticancer agents.[2] However, specific quantitative data for a series of this compound derivatives is not yet extensively published.
-
Antibacterial Activity: The tetrazole nucleus is present in some antibacterial agents. Further investigation is needed to determine the antibacterial spectrum and potency of derivatives of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the biological evaluation of these compounds.
In Vitro Xanthine Oxidase Inhibition Assay
This assay spectrophotometrically measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Test compounds (this compound derivatives)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A reaction mixture is prepared containing the test compound (dissolved in DMSO and diluted with buffer), potassium phosphate buffer, and xanthine oxidase solution.
-
The mixture is pre-incubated at a controlled temperature (e.g., 25°C or 37°C).
-
The reaction is initiated by adding the substrate, xanthine.
-
The rate of uric acid formation is monitored by measuring the increase in absorbance at approximately 295 nm over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compounds.[3][4][5]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Culture medium
-
Test compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[3][6]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains
-
Culture broth (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Standard antibacterial agents (positive controls)
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing culture broth.
-
A standardized inoculum of the test bacterium is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7][8]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can aid in understanding the biological context of these compounds.
Caption: Inhibition of the Xanthine Oxidase Pathway.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for MIC Determination via Broth Microdilution.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 3-(1H-tetrazol-1-yl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of analytical methodologies for the analysis of 3-(1H-tetrazol-1-yl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on the critical process of cross-validation between laboratories to ensure consistent and reproducible results, a vital component for regulatory compliance and data integrity.[1][2][3]
Analytical Methodologies
The primary analytical methods for the quantification of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). These techniques offer high resolution and sensitivity for the separation and detection of the analyte from potential impurities.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier.
2. Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement that utilizes smaller particle size columns to achieve faster analysis times and improved resolution compared to traditional HPLC. This can be particularly advantageous for high-throughput screening and analysis.
Cross-Validation of Analytical Methods
Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when performed by different laboratories, analysts, or with different equipment.[3] This is a critical step when transferring a method from a development lab to a quality control lab, or between different manufacturing sites.[1] The main approaches to cross-validation include:
-
Comparative Testing: The most common approach where both the transferring and receiving laboratories analyze the same batch of samples. The results are then statistically compared against predefined acceptance criteria.[1]
-
Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This is often employed when a new method is being developed for implementation at multiple sites.[1]
-
Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method. This is typically necessary when there are significant differences in the laboratory environments or equipment.[1]
Experimental Protocols
HPLC Method for this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the same solvent.
UPLC Method for this compound
-
Instrumentation: A UPLC system with a UV detector.
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Same as HPLC method.
Data Presentation: Comparison of Method Performance
The following table summarizes the typical performance characteristics of the HPLC and UPLC methods for the analysis of this compound.
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | Reportable |
| Analysis Time | ~20 minutes | ~5 minutes | - |
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method via comparative testing.
Caption: A workflow for the cross-validation of analytical methods.
Conclusion
The cross-validation of analytical methods is a mandatory step to ensure the consistency and reliability of data across different laboratories.[3] For this compound, both HPLC and UPLC are suitable analytical techniques, with UPLC offering advantages in terms of speed and resolution. The choice of method and cross-validation strategy should be based on the specific requirements of the project, regulatory expectations, and the capabilities of the involved laboratories. A well-defined protocol and clear acceptance criteria are essential for a successful method transfer and to maintain data integrity throughout the drug development lifecycle.
References
A Comparative Guide to Theoretical and Experimental Data for 3-(1H-tetrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available experimental data and theoretical predictions for the physicochemical properties of 3-(1H-tetrazol-1-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also includes established experimental protocols for key property measurements and discusses the application of computational methods for theoretical data generation.
Data Presentation
A comprehensive collection of experimental and theoretical data for this compound is currently limited in publicly accessible literature. The following tables summarize the available information and provide context with data from the structurally related benzoic acid.
Table 1: Physicochemical Properties
| Property | This compound (Experimental) | This compound (Theoretical) | Benzoic Acid (Reference - Experimental) |
| Molecular Formula | C₈H₆N₄O₂ | C₈H₆N₄O₂ | C₇H₆O₂ |
| CAS Number | 204196-80-5 | N/A | 65-85-0 |
| Melting Point (°C) | 181-182 (decomposes)[1] | Not available | 122.4 |
| pKa | Not available | Not available | 4.2 |
| Aqueous Solubility | Not available | Not available | 3.4 g/L at 25 °C |
Table 2: Spectroscopic Data
| Spectrum | This compound (Experimental) | This compound (Theoretical Prediction) | Benzoic Acid (Reference - Experimental) |
| ¹H NMR (DMSO-d₆, ppm) | Not available | Predictions would show signals for the tetrazole proton and the four aromatic protons on the benzoic acid ring. | δ ~13.2 (s, 1H, COOH), 7.95 (d, 2H), 7.6 (t, 1H), 7.5 (t, 2H) |
| ¹³C NMR (DMSO-d₆, ppm) | Not available | Predictions would show signals for the eight distinct carbon atoms. | δ ~167.3 (C=O), 133.2, 130.1, 129.2, 128.5 |
| IR (cm⁻¹) | Not available | Predictions would show characteristic peaks for O-H (broad), C=O, C=C (aromatic), and C-N/N=N (tetrazole) stretches. | ~3000 (broad, O-H), ~1680-1710 (C=O), ~1600, 1450 (C=C aromatic) |
| Mass Spec (m/z) | Not available | Predicted [M-H]⁻ at 189.04 | [M-H]⁻ at 121.03 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols represent standard laboratory procedures for the characterization of organic acids like this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.[2]
-
Procedure:
-
A precisely weighed sample of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is generated.
-
The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.
-
Measurement of Aqueous Solubility
The shake-flask method is a common technique for determining the solubility of a compound in water.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[4]
-
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded.
-
-
Mass Spectrometry (MS):
-
The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).[5]
-
The compound is ionized using an appropriate technique, such as electrospray ionization (ESI).
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a small organic molecule like this compound.
Caption: General workflow for synthesis and characterization.
Signaling Pathway
Many tetrazole-containing compounds, such as the widely used antihypertensive drug Losartan, act as angiotensin II receptor blockers.[3] The following diagram illustrates the Angiotensin II signaling pathway, a likely target for compounds with this structural motif.
Caption: Angiotensin II receptor signaling pathway.
References
- 1. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazole - Wikipedia [en.wikipedia.org]
- 5. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 3-(1H-tetrazol-1-yl)benzoic Acid Analogs: A Guide to Structure-Activity Relationships
For researchers and scientists engaged in drug discovery and development, understanding the structure-activity relationship (SAR) of a compound class is paramount. This guide provides a comparative analysis of 3-(1H-tetrazol-1-yl)benzoic acid analogs, with a primary focus on their activity as enzyme inhibitors. The data presented herein is compiled from published experimental studies and aims to provide an objective comparison to inform future design and optimization efforts.
Quantitative SAR Analysis: Xanthine Oxidase Inhibitors
A significant body of research has focused on the development of 3-(1H-tetrazol-1-yl)phenyl derivatives as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism implicated in hyperuricemia and gout. A study on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives provides valuable insights into the SAR of this scaffold.[1][2][3][4] The inhibitory activities of these analogs, expressed as IC50 values, are summarized in the table below.
| Compound ID | R Group (at 4'-position) | IC50 (µM) for Xanthine Oxidase |
| 2a | -H | > 50 |
| 2b | -OCH3 | 0.812 |
| 2c | -OC2H5 | 0.435 |
| 2d | -O(n-C3H7) | 0.217 |
| 2e | -O(i-C3H7) | 0.266 |
| 2f | -O(n-C4H9) | 0.113 |
| 2g | -OCH2CH(CH3)2 | 0.135 |
| 2h | -OCH2(c-C3H5) | 0.204 |
| 2i | -OCH2Ph | 0.098 |
| 2j | -OCH2(4-F-Ph) | 0.086 |
| 2k | -OCH2(4-Cl-Ph) | 0.073 |
| 2l | -OCH2(4-Br-Ph) | 0.069 |
| 2m | -OCH2(4-CH3-Ph) | 0.105 |
| 2n | -OCH2(4-OCH3-Ph) | 0.131 |
| 2o | -OCH2(2-CN-Ph) | 0.045 |
| 2p | -OCH2(2,4-diF-Ph) | 0.061 |
| 2q | -OCH2(3-F-Ph) | 0.079 |
| 2r | -OCH2(3-Cl-Ph) | 0.065 |
| 2s | -OCH2(3-CN-Ph) | 0.031 |
| 2t | -OCH2(3-CH3-Ph) | 0.088 |
| Topiroxostat | (Reference) | 0.021 |
SAR Interpretation: The data reveals several key trends for XO inhibition:
-
The presence of the 3'-(1H-tetrazol-1-yl) moiety is a crucial fragment for the N-phenylisonicotinamide scaffold's inhibitory potency.[1][2][3][4]
-
Substitution at the 4'-position of the phenyl ring with an alkoxy or benzyloxy group significantly enhances inhibitory activity compared to the unsubstituted analog (2a ).
-
For alkoxy substituents, increasing the chain length from methoxy to butoxy generally improves potency.
-
Benzyloxy substituents at the 4'-position are particularly favorable for potency.
-
Electron-withdrawing groups, especially cyano groups, on the benzyl ring of the benzyloxy moiety further increase inhibitory activity, with the meta-substituted cyano analog (2s ) being the most potent compound in the series.[1][2][3][4]
-
Reversal of the amide bond in some analogs was found to be detrimental to the inhibitory potency.[1][2][3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing biological data.
In Vitro Xanthine Oxidase Inhibition Assay:
This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the enzymatic conversion of a substrate (xanthine or hypoxanthine) to uric acid.[5]
-
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test compounds and reference inhibitor (e.g., Allopurinol or Topiroxostat)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare stock solutions of test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations (or vehicle for control), and the xanthine oxidase enzyme solution.[6]
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).[6]
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.[6]
-
Immediately measure the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid.[5][6] Readings are typically taken kinetically over a period of time.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Signaling Pathway and Experimental Workflow
Xanthine Oxidase and Purine Metabolism:
Xanthine oxidase is a critical enzyme in the catabolism of purines. It catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[7] Overproduction of uric acid can lead to hyperuricemia, a condition that can result in the deposition of urate crystals in joints and tissues, causing gout.[8]
References
- 1. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 3. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. revistabionatura.com [revistabionatura.com]
- 7. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 8. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Catalytic Performance: A Comparative Guide to Metal-Organic Frameworks Utilizing Tetrazole-Carboxylate Ligands
For researchers, scientists, and drug development professionals, the strategic design of heterogeneous catalysts is paramount for advancing chemical synthesis and pharmaceutical production. This guide provides a comprehensive performance comparison of Metal-Organic Frameworks (MOFs) incorporating tetrazole-carboxylate ligands, with a specific focus on their application in catalysis. While direct catalytic data for 3-(1H-tetrazol-1-yl)benzoic acid is limited in current literature, this guide will draw upon data from closely related isomers, such as 4-(1H-tetrazol-5-yl)benzoic acid, to provide a robust and illustrative analysis of the potential of this class of compounds in heterogeneous catalysis.
The unique architecture of MOFs, characterized by high surface areas and tunable functionalities, makes them exceptional candidates for catalytic applications. The incorporation of ligands such as this compound and its isomers introduces both acidic (carboxylate) and basic (tetrazole) sites, creating bifunctional catalysts with the potential for enhanced activity and selectivity in a variety of organic transformations.
Performance in Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, serves as an excellent benchmark reaction to evaluate the catalytic prowess of basic sites within MOFs. The tetrazole moiety, with its available nitrogen lone pairs, can effectively catalyze this reaction. Below, we present a comparative analysis of a hypothetical MOF based on a tetrazole-carboxylate ligand against a common homogeneous and another heterogeneous catalyst.
Table 1: Catalyst Performance in the Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hypothetical Tetrazole-MOF | 1.0 | Ethanol | 60 | 4 | 95 |
| Piperidine | 10 | Ethanol | 60 | 4 | 92 |
| Amberlyst A-21 | 10 wt% | Ethanol | 60 | 8 | 85 |
Note: The data for the Hypothetical Tetrazole-MOF is illustrative and based on typical performance of functionalized MOFs in similar reactions.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for the synthesis of a representative tetrazole-carboxylate MOF and its application in catalysis are provided below.
Synthesis of a Representative Zinc-Tetrazole-Carboxylate MOF
A solvothermal synthesis method is typically employed for the creation of these crystalline materials.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
4-(1H-tetrazol-5-yl)benzoic acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 1 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
In a separate vial, dissolve 1 mmol of 4-(1H-tetrazol-5-yl)benzoic acid in 10 mL of ethanol.
-
Combine the two solutions in a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in a conventional oven at 120°C for 72 hours.
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
The crystals are washed with fresh DMF and subsequently with ethanol to remove any unreacted starting materials.
-
The purified MOF is then activated by drying under vacuum at 150°C for 12 hours.
Catalytic Knoevenagel Condensation
Materials:
-
Activated Zinc-Tetrazole-Carboxylate MOF
-
Benzaldehyde
-
Malononitrile
-
Ethanol
Procedure:
-
To a round-bottom flask, add the activated MOF catalyst (1 mol% relative to benzaldehyde).
-
Add 10 mL of ethanol to the flask, followed by 1 mmol of benzaldehyde and 1.2 mmol of malononitrile.
-
The reaction mixture is stirred at 60°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is separated from the reaction mixture by centrifugation or filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Visualizing the Catalytic Process
To better understand the logical flow of utilizing these novel materials in catalysis, the following diagrams illustrate the synthesis and application workflow.
Caption: Workflow for the synthesis of a tetrazole-carboxylate MOF.
Caption: Experimental workflow for a MOF-catalyzed reaction.
Signaling Pathway: Knoevenagel Condensation
The catalytic cycle for the Knoevenagel condensation facilitated by the basic nitrogen sites of the tetrazole ring within the MOF is depicted below.
Caption: Proposed mechanism for the Knoevenagel condensation.
Safety Operating Guide
Proper Disposal of 3-(1H-tetrazol-1-yl)benzoic acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for 3-(1H-tetrazol-1-yl)benzoic acid. The information herein is compiled from safety data sheets of structurally analogous compounds and general laboratory safety protocols. It is imperative to treat this compound as hazardous chemical waste and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Due to the inherent risks associated with the tetrazole functional group, specialized handling is required. Tetrazole compounds can be sensitive to heat, shock, or friction, which may lead to explosive decomposition. The toxicological properties of this compound have not been fully investigated; therefore, it should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary for Analogous Compounds
Table 1: Physical and Chemical Properties of Analogous Compounds
| Property | 4-(1H-tetrazol-5-yl)benzoic acid | 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole |
| Molecular Formula | C₈H₆N₄O₂ | C₅H₅N₅O |
| Molecular Weight | 190.16 g/mol | 151.13 g/mol |
| Appearance | Solid | Data not available |
| Melting Point | 250 °C[1] | Data not available |
Table 2: Hazard Information for Analogous Compounds
| Hazard Statement | 4-(1H-tetrazol-5-yl)benzoic acid[2][3] | 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole |
| Health Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Physical Hazards | Data not available | H228: Flammable solid. H240: Heating may cause an explosion. |
Detailed Disposal Protocol
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. The following step-by-step protocol should be followed.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: All waste containing this compound, including unused product and contaminated materials, must be classified as hazardous chemical waste.
-
Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials could lead to dangerous reactions. Keep away from strong acids, bases, and oxidizing agents.
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect all solid waste, including any contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, robust, and sealable container. A high-density polyethylene (HDPE) container is a suitable option.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the name and contact information of the responsible researcher or laboratory.
Step 3: Storage
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Storage Conditions: The storage area should be away from heat sources, direct sunlight, and incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste manifest documentation and pickup scheduling.
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, don the appropriate personal protective equipment as outlined above.
-
Containment (for solid spills): Gently cover the spilled material with an inert absorbent material, such as sand or vermiculite, to prevent the generation of dust.
-
Collection: Carefully sweep up the absorbed material and spilled solid. Use non-sparking tools to avoid any potential for ignition.
-
Packaging: Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials should also be collected and disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for proper laboratory chemical disposal.
Caption: Step-by-step spill cleanup procedure.
References
Personal protective equipment for handling 3-(1H-tetrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-(1H-tetrazol-1-yl)benzoic acid. The following procedures are based on best practices for handling analogous chemical structures and should be supplemented by a substance-specific Safety Data Sheet (SDS) if available from the manufacturer.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is critical to be aware of its potential hazards and to use the appropriate personal protective equipment. The information below is extrapolated from related compounds and general chemical safety principles.
Quantitative Safety Data Summary
| Hazard Category | GHS Hazard Statements (Inferred) | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | H302: Harmful if swallowed.[1][2][3] H315: Causes skin irritation.[1][2][3][4][5] H319: Causes serious eye irritation.[1][2][3][4][5] H335: May cause respiratory irritation.[1][2][3][5] | - Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][6][7][8] - Eye and Face Protection: Chemical safety goggles and a full-face shield.[1][6][7][8][9][10] - Body Protection: A chemical-resistant lab coat or apron.[1][6][7][9][10] - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][6][7] A NIOSH-approved respirator may be necessary for operations that generate dust.[10] |
| Physical Hazards | H228: Flammable solid (potential). H240: Heating may cause an explosion (potential, characteristic of some tetrazoles).[1] | - Store away from heat, sparks, and open flames.[1] - Avoid creating dust.[1] - Ground/bond container and receiving equipment.[1] - Avoid allowing the substance to dry out completely, as some tetrazoles can be explosive when dry.[11] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount to ensure safety during the handling of this compound.
Experimental Workflow for Handling
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.
-
Put on all required personal protective equipment, including a lab coat, chemical-resistant gloves, and chemical safety goggles with a face shield.[1][6][7][8][9][10]
-
Ensure that a properly functioning chemical fume hood is used for all handling procedures.[1][7]
-
Have an emergency eyewash station and safety shower readily accessible.[7]
-
-
Handling:
-
When weighing the solid, use a ventilated balance enclosure or perform the task within the fume hood to minimize dust inhalation.[1]
-
Use spark-proof tools for handling, especially if the material is dry.[11]
-
Carefully transfer the desired amount of the chemical to the reaction vessel, avoiding spills.
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE in a designated waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Logical Relationship for Disposal Decisions
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not pour down the drain.[1]
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads, as well as contaminated PPE, should be placed in a designated, sealed waste container.[1]
-
-
Disposal Pathway:
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, clean up the spill immediately.
-
For solid spills, carefully sweep or scoop the material into a container for disposal, avoiding dust generation.[12]
-
For liquid spills, use an inert absorbent material and place it in the designated waste container.
-
Decontaminate the spill area after cleanup.
-
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.nl [fishersci.nl]
- 6. Acid Resistant PPE: Protect Your Skin Now [accio.com]
- 7. iigtchem.com [iigtchem.com]
- 8. leelinework.com [leelinework.com]
- 9. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 10. benchchem.com [benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
